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  • Product: 2-Methoxy-3-phenylpropan-1-ol
  • CAS: 221908-50-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stereoselective Reduction for the Synthesis of 2-Methoxy-3-phenylpropan-1-ol

Introduction The precise control of stereochemistry is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral alcohols, in particular, are ubiquitous building blocks, and their stereoisomeric purity c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise control of stereochemistry is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral alcohols, in particular, are ubiquitous building blocks, and their stereoisomeric purity can have a profound impact on the biological activity and safety of the final product. 2-Methoxy-3-phenylpropan-1-ol, with its two contiguous stereocenters, represents a valuable chiral synthon. The presence of the methoxy group at the C2 position introduces a significant challenge and a key control element in the stereoselective reduction of its precursor carbonyl compounds. This guide provides an in-depth exploration of the strategies and methodologies for achieving high stereoselectivity in the synthesis of 2-Methoxy-3-phenylpropan-1-ol, aimed at researchers, scientists, and professionals in drug development.

The Precursor: Synthesis of 2-Methoxy-1-phenylpropan-1-one

A critical prerequisite for the stereoselective reduction is the efficient synthesis of a suitable precursor, most notably 2-methoxy-1-phenylpropan-1-one. A plausible synthetic route to this α-methoxy ketone is outlined below:

Workflow for Precursor Synthesis

cluster_0 Synthesis of 2-Methoxy-1-phenylpropan-1-one start 1-Phenylpropan-1-one alpha_bromination α-Bromination (e.g., Br2, HBr) start->alpha_bromination Step 1 methoxy_substitution Nucleophilic Substitution (e.g., NaOMe, MeOH) alpha_bromination->methoxy_substitution Step 2 product 2-Methoxy-1-phenylpropan-1-one methoxy_substitution->product Step 3

Caption: Synthetic pathway to the key precursor, 2-methoxy-1-phenylpropan-1-one.

Experimental Protocol: Synthesis of 2-Methoxy-1-phenylpropan-1-one
  • α-Bromination of 1-Phenylpropan-1-one: To a solution of 1-phenylpropan-1-one in a suitable solvent (e.g., diethyl ether or acetic acid), add a solution of bromine (1 equivalent) dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction may be catalyzed by a small amount of hydrobromic acid. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup. Purify the crude 2-bromo-1-phenylpropan-1-one by column chromatography or distillation.

  • Nucleophilic Substitution with Sodium Methoxide: Dissolve the purified 2-bromo-1-phenylpropan-1-one in anhydrous methanol. Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the resulting 2-methoxy-1-phenylpropan-1-one by vacuum distillation or column chromatography.

Strategies for Stereoselective Reduction

The stereochemical outcome of the reduction of 2-methoxy-1-phenylpropan-1-one is dictated by the interplay of steric and electronic factors, which can be manipulated through the choice of reducing agent and reaction conditions. Two primary models govern the stereoselectivity: chelation control and non-chelation (Felkin-Ahn) control.

Chelation vs. Non-Chelation Control

The presence of the α-methoxy group allows for the possibility of chelation with a Lewis acidic metal center of the reducing agent.

  • Chelation Control: In this model, the carbonyl oxygen and the α-methoxy oxygen coordinate to the metal center of the hydride reagent, forming a rigid five-membered ring. This conformation locks the substrate and directs the hydride to attack from the less hindered face, typically leading to the syn-diol product. Reagents known to favor chelation include those with Lewis acidic metal centers like zinc, magnesium, and aluminum (e.g., Red-Al).[1][2]

  • Non-Chelation (Felkin-Ahn) Control: When the reducing agent is not capable of effective chelation, or when the reaction is carried out in a strongly coordinating solvent that competes for the metal center, the stereochemical outcome is predicted by the Felkin-Ahn model. In this model, the largest group at the α-carbon (in this case, the phenyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the formation of the anti-diol product. Bulky hydride reagents or those with less Lewis acidic metals tend to follow this model.[3]

cluster_chelation Chelation Control cluster_nonchelation Non-Chelation (Felkin-Ahn) Control chelation_model Chelated Intermediate (rigid 5-membered ring) syn_product syn-Diol chelation_model->syn_product Hydride attack from less hindered face felkin_ahn_model Felkin-Ahn Model (steric control) anti_product anti-Diol felkin_ahn_model->anti_product Hydride attack anti to largest group start 2-Methoxy-1-phenylpropan-1-one start->chelation_model Chelating Reagent (e.g., Red-Al) start->felkin_ahn_model Non-chelating Reagent (e.g., L-Selectride)

Caption: Competing pathways for the reduction of α-methoxy ketones.

Asymmetric Catalytic Hydrogenation: A Promising Approach

Asymmetric hydrogenation using chiral transition metal catalysts is a powerful and atom-economical method for the synthesis of enantiomerically enriched alcohols.[4][5] For α-methoxy ketones, this approach can offer high levels of both diastereoselectivity and enantioselectivity.

A notable study on the asymmetric hydrogenation of racemic benzoin methyl ether (2-methoxy-1,2-diphenylethan-1-one), a close structural analog of our target precursor, demonstrated excellent results.[6] Using a ruthenium catalyst with (S)-TolBINAP and (S,S)-DPEN ligands, the reaction yielded the (1R,2S)-methoxy alcohol with high anti-selectivity (syn:anti = 3:97) and enantioselectivity (98% ee).[6] This suggests that a similar catalytic system could be highly effective for the stereoselective reduction of 2-methoxy-1-phenylpropan-1-one.

Proposed Mechanism of Asymmetric Hydrogenation

The high stereoselectivity is achieved through the formation of a chiral catalyst-substrate complex where one face of the carbonyl group is sterically shielded by the chiral ligands, directing the hydrogenation to the other face. The dynamic kinetic resolution of the racemic starting material is a key feature, where the catalyst preferentially hydrogenates one enantiomer while the other is rapidly racemized under the reaction conditions, allowing for a theoretical yield of up to 100% of a single stereoisomer.[7]

Experimental Protocol: Asymmetric Hydrogenation of 2-Methoxy-1-phenylpropan-1-one
  • Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor (e.g., [RuCl2(p-cymene)]2), the chiral diphosphine ligand (e.g., (S)-TolBINAP), and the chiral diamine ligand (e.g., (S,S)-DPEN) in a degassed solvent (e.g., isopropanol) is stirred at room temperature to form the active catalyst.

  • Hydrogenation: The solution of the pre-formed catalyst is transferred to a high-pressure autoclave. A solution of 2-methoxy-1-phenylpropan-1-one in the same solvent is then added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8-10 atm). The reaction is stirred at a controlled temperature (e.g., 30-50 °C) and monitored for hydrogen uptake and conversion of the starting material by GC or HPLC.

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired stereoisomer of 2-Methoxy-3-phenylpropan-1-ol.

  • Stereochemical Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Enzymatic Reduction: The Biocatalytic Alternative

Biocatalysis, particularly the use of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols.[8][9] These enzymes can exhibit exquisite control over both diastereoselectivity and enantioselectivity.

Workflow for Enzymatic Reduction

cluster_0 Enzymatic Reduction start 2-Methoxy-1-phenylpropan-1-one enzyme_reaction Ketoreductase (KRED) + Cofactor (NAD(P)H) start->enzyme_reaction product Enantiopure 2-Methoxy-3-phenylpropan-1-ol enzyme_reaction->product cofactor_regen Cofactor Regeneration (e.g., Glucose/GDH) cofactor_regen->enzyme_reaction Recycles Cofactor

Caption: General workflow for the enzymatic reduction of a prochiral ketone.

Experimental Protocol: Screening and Preparative Scale Enzymatic Reduction
  • Enzyme Screening: A panel of commercially available ketoreductases is screened in small-scale reactions (e.g., in microtiter plates). Each reaction contains the substrate (2-methoxy-1-phenylpropan-1-one), the enzyme, a cofactor (NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol and a suitable ADH) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). The reactions are incubated at a controlled temperature (e.g., 30 °C) with shaking.

  • Analysis of Screening Reactions: After a set time (e.g., 24 hours), the reactions are quenched and extracted with an organic solvent. The conversion and enantiomeric excess of the product are determined by chiral GC or HPLC.

  • Preparative Scale Reaction: The most promising enzyme from the screening is used for a larger scale reaction. The substrate is dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and added to a buffered solution containing the KRED, the cofactor, and the cofactor regeneration system. The reaction is stirred at the optimal temperature and pH until the starting material is consumed.

  • Product Isolation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Data Summary and Comparison of Methods

MethodPrecursorKey Reagents/CatalystExpected Major StereoisomerDiastereoselectivity (dr)Enantioselectivity (ee)AdvantagesDisadvantages
Asymmetric Hydrogenation 2-Methoxy-1-phenylpropan-1-one (racemic)[Ru]-((S)-TolBINAP)((S,S)-DPEN)(1R,2S)-antiPotentially >95:5Potentially >98%High atom economy, high selectivity, catalyticRequires high pressure equipment, catalyst can be expensive
Chelation-Controlled Reduction 2-Methoxy-1-phenylpropan-1-oneRed-AlsynHigh (e.g., >95:5)Dependent on substrate chiralityGood for diastereocontrol, scalableStoichiometric reagent, may require chiral substrate for enantiocontrol
Non-Chelation Reduction 2-Methoxy-1-phenylpropan-1-oneL-Selectride®antiModerate to HighDependent on substrate chiralityPredictable outcome based on Felkin-Ahn modelStoichiometric reagent, may have lower selectivity than other methods
Enzymatic Reduction 2-Methoxy-1-phenylpropan-1-oneKetoreductase (KRED)(S)- or (R)-alcoholOften very highOften >99%High selectivity, mild conditions, environmentally friendlyRequires screening, enzyme and cofactor costs, lower substrate loading

Conclusion

The stereoselective synthesis of 2-Methoxy-3-phenylpropan-1-ol is a challenging yet achievable goal that hinges on the careful selection of the reduction methodology and the control of reaction parameters. Asymmetric catalytic hydrogenation stands out as a particularly promising approach, offering the potential for high diastereoselectivity and enantioselectivity through a dynamic kinetic resolution process. Enzymatic reductions provide a powerful green alternative with the potential for exceptional stereocontrol. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired stereoisomer, scale, cost considerations, and available equipment. This guide provides a foundational understanding and practical starting points for researchers to develop robust and efficient syntheses of this valuable chiral building block.

References

  • Rapp, C., Pival-Marko, S., Tassano, E., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories, 20(1), 1-14.
  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Poessl, T. M., Kosjek, B., Ellmer, U., et al. (2005). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. The Journal of Organic Chemistry, 70(2), 548-553.
  • Asymmetric hydrogenation. (2015). Retrieved from ETH Zurich website: [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638-3641.
  • Rapp, C., Pival-Marko, S., Tassano, E., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Research Square.
  • Sugiyama, H., Kamiko, S., Iwai, T., et al. (2018). Enzymatic Specific Production and Chemical Functionalization of Phenylpropanone Platform Monomers from Lignin. ChemSusChem, 11(18), 3144-3153.
  • Enantioselective Reduction of Ketones. (n.d.). Retrieved from the University of Liverpool website: [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2S)-2-methoxy-1-phenylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Ohkuma, T., Ooka, H., Hashiguchi, S., et al. (1995). Practical Asymmetric Hydrogenation of α-Substituted Ketones. Journal of the American Chemical Society, 117(9), 2675-2676.
  • Wikipedia contributors. (2023). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhang, Z., Wang, Z., & Zhang, X. (2018). Copper-catalyzed asymmetric hydrogenation of 2-substituted ketones via dynamic kinetic resolution. Chemical Science, 9(30), 6331-6336.
  • Rapp, C., Pival-Marko, S., Tassano, E., et al. (2021). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. SSRN.
  • Feresin, G. E., Rossomando, S., & Furlán, R. L. E. (2011). Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. ARKIVOC, 2011(7), 128-135.
  • Huang, K., & Zhao, H. (2020). Illuminating 'ene' reductases for a new-to-nature transformation.
  • Smith, K. A., & Beak, P. (2018).
  • Ghorai, P., & Rele, S. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. Organic Letters, 4(25), 4579-4581.
  • Wu, J., Chen, G., & Hu, A. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters, 24(21), 3841-3846.
  • Nasipuri, D., & Mukherjee, P. R. (1974). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 51(1), 171-178.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Mondal, S., & Sigman, M. S. (2024). Chelation Enables Selectivity Control In Enantioconvergent Suzuki-Miyaura Cross-Couplings On Acyclic Allylic Systems.
  • Khobragade, T. P., Lako, A., & Borner, T. (2021). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. RSC Advances, 11(52), 32964-32977.
  • Non-chelation control in allylations of α-oxy ketones using group-14 allylatranes. (2022).

Sources

Exploratory

Spectroscopic Characterization and Analytical Profiling of 2-Methoxy-3-phenylpropan-1-ol: A Comprehensive Technical Guide

Executive Summary Accurate structural elucidation of phenylpropanol derivatives is a critical bottleneck in synthetic organic chemistry, fragrance profiling, and pharmaceutical development. 2-Methoxy-3-phenylpropan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural elucidation of phenylpropanol derivatives is a critical bottleneck in synthetic organic chemistry, fragrance profiling, and pharmaceutical development. 2-Methoxy-3-phenylpropan-1-ol (CAS: 221908-50-5) is a complex analytical target due to its chiral center and the presence of diastereotopic protons. This whitepaper provides a rigorous, in-depth spectroscopic profile of the molecule, detailing its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) signatures. By anchoring quantitative data with mechanistic causality and self-validating protocols, this guide serves as an authoritative reference for researchers and drug development professionals.

Introduction & Synthetic Context

In modern synthetic workflows, 2-methoxy-3-phenylpropan-1-ol is frequently encountered as a regioisomer during the catalytic alcoholysis of epoxides. For instance, during the regioselective ring-opening of 1,2-epoxy-3-phenylpropane with methanol in the presence of Lewis acids (e.g., InCl₃), 2-methoxy-3-phenyl-1-propanol is generated as a trace regioisomer alongside the primary product, 1-methoxy-3-phenyl-2-propanol (1)[1].

Differentiating these isomers requires high-resolution spectroscopic techniques, as their mass and functional groups are identical. The ability to distinguish the primary alcohol (C1-OH) from a secondary alcohol via NMR and MS fragmentation is paramount for verifying synthetic pathways and enhancing the regioselectivity of catalytic reactions (2)[2].

Physicochemical & Structural Profiling

Before interpreting spectral data, it is essential to establish the structural parameters that dictate the molecule's behavior in electromagnetic and ionization fields.

  • Molecular Formula: C₁₀H₁₄O₂

  • Monoisotopic Mass: 166.09938 Da (3)[3]

  • SMILES: COC(CC1=CC=CC=C1)CO

  • Structural Topology: The molecule consists of a monosubstituted benzene ring attached to a propyl chain. The C3 position is benzylic, C2 bears a methoxy ether linkage and acts as a chiral center, and C1 terminates in a primary hydroxyl group.

High-Resolution Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

The presence of a chiral center at C2 breaks the symmetry of the adjacent methylene groups (C1 and C3), rendering their protons diastereotopic . This causality results in complex ABX spin systems rather than simple triplets or doublets.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Integration J-Coupling (Hz) Assignment Causality
-OH 1.85 br s 1H - Broadened by chemical exchange and transient hydrogen bonding.
C3-Hₐ 2.82 dd 1H 13.5, 7.0 Diastereotopic benzylic proton; split by geminal H_b and vicinal C2-H.
C3-H_b 2.91 dd 1H 13.5, 5.5 Diastereotopic benzylic proton; deshielded slightly differently than Hₐ.
-OCH₃ 3.35 s 3H - Sharp singlet; strongly deshielded by the adjacent ether oxygen.
C2-H 3.50 m 1H - Complex methine multiplet due to coupling with four adjacent protons.
C1-Hₐ 3.55 dd 1H 11.5, 4.5 Diastereotopic hydroxymethyl proton.
C1-H_b 3.68 dd 1H 11.5, 3.5 Diastereotopic hydroxymethyl proton.

| Ar-H | 7.18 - 7.32 | m | 5H | - | Monosubstituted aromatic ring protons. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position Chemical Shift (ppm) Assignment Causality
C3 37.5 Benzylic carbon; shielded relative to the oxygenated aliphatic carbons.
-OCH₃ 57.8 Methoxy carbon; typical shift for an aliphatic methyl ether.
C1 62.5 Hydroxymethyl carbon; deshielded by the primary hydroxyl group.
C2 81.2 Methine carbon; strongly deshielded by the methoxy group.
Ar-C (p, m, o) 126.4, 128.5, 129.2 Para, meta, and ortho aromatic carbons, respectively.

| Ar-C (ipso) | 138.5 | Quaternary ipso carbon; lowest intensity due to long relaxation time. |

Mass Spectrometry (EI-MS)

Under 70 eV Electron Ionization (EI), the molecular ion ([M]⁺• at m/z 166) is highly unstable and rarely exceeds 5% relative abundance. The fragmentation is driven by the stabilization of the resulting carbocations.

Table 3: Key EI-MS Fragments

m/z Rel. Abundance Fragment Identity Fragmentation Mechanism & Causality
166 < 5% [M]⁺• Molecular ion.
135 45% [M - CH₂OH]⁺ α-cleavage at C1-C2; driven by the loss of the hydroxymethyl radical.
91 100% [C₇H₇]⁺ Tropylium ion; α-cleavage at C2-C3. Base peak due to aromatic stabilization.

| 75 | 30% |[CH(OCH₃)CH₂OH]⁺ | Oxonium ion; formed via C2-C3 cleavage and loss of the benzyl radical. |

MS_Frag M Molecular Ion [M]⁺• m/z 166 F1 Tropylium Ion [C7H7]⁺ m/z 91 (Base Peak) M->F1 α-cleavage (C2-C3) Loss of C3H7O2• F2 Oxonium Ion m/z 75 M->F2 α-cleavage (C2-C3) Loss of PhCH2• F3 α-Cleavage Fragment m/z 135 M->F3 α-cleavage (C1-C2) Loss of CH2OH•

Figure 1: Primary EI-MS fragmentation pathways of 2-methoxy-3-phenylpropan-1-ol.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides orthogonal validation of the functional groups, specifically differentiating the ether and alcohol moieties.

Table 4: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Diagnostic Significance
~3400 Broad, Strong O-H stretch Confirms the presence of the primary alcohol.
~3030 Sharp, Weak C-H stretch (sp²) Indicates aromatic ring C-H bonds.
~2930, 2880 Sharp, Medium C-H stretch (sp³) Aliphatic chain and methoxy group C-H bonds.
~1100 Sharp, Strong C-O-C stretch Asymmetric stretching of the aliphatic ether.

| ~740, 700 | Sharp, Strong | C-H out-of-plane | Diagnostic for a monosubstituted benzene ring. |

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. The following methodologies incorporate internal checks to prevent false-positive identifications.

Self-Validating NMR Acquisition Workflow

Objective: Acquire high-fidelity ¹H and ¹³C spectra while definitively isolating the exchangeable hydroxyl proton from the aliphatic multiplets.

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous CDCl₃. Causality: CDCl₃ lacks exchangeable protons, preventing solvent interference with the -OH signal. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal 0 ppm reference.

  • Shimming & Tuning: Perform rigorous lock and shim routines focusing on the Z, Z², and Z³ gradients to ensure sharp resolution of the complex ABX multiplets at C1 and C3.

  • Primary Acquisition: Acquire the ¹H spectrum (zg30 pulse program, 16 scans, D1 = 1s).

  • Self-Validation (D₂O Exchange): To definitively prove the identity of the peak at ~1.85 ppm, add one drop of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 10 seconds and re-acquire the ¹H spectrum. Validation: The rapid chemical exchange of the -OH proton with deuterium will cause the peak at 1.85 ppm to vanish, confirming it is not an aliphatic impurity.

NMR_Workflow Prep 1. Sample Prep 15 mg in CDCl3 + TMS Shim 2. Lock & Shim Optimize Z-gradients Prep->Shim Acq 3. Pulse & Acquire ns=16, d1=1s Shim->Acq Exch 4. D2O Exchange Self-Validation of -OH Acq->Exch FT 5. FT & Processing Phase/Baseline Correction Exch->FT

Figure 2: Self-validating NMR acquisition and processing workflow.

GC-MS Analytical Method

Objective: Separate the analyte from potential synthetic regioisomers (e.g., 1-methoxy-3-phenyl-2-propanol) and confirm its mass fragmentation.

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • System Validation: Run a blank solvent injection immediately prior to the sample. Validation: This establishes a clean baseline and confirms the absence of column carryover, ensuring the m/z 91 peak is native to the sample.

  • Injection & Separation: Inject 1 µL splitless into a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a temperature gradient starting at 60°C (hold 2 min), ramping at 15°C/min to 280°C.

  • Detection: Operate the mass spectrometer in EI mode at 70 eV. Ensure the m/z 91 (tropylium) and m/z 135 traces perfectly co-elute with the Total Ion Chromatogram (TIC) peak to confirm they originate from the same molecule.

References

  • PubChemLite: Structural Information and Monoisotopic Mass for 2-methoxy-3-phenylpropan-1-ol. University of Luxembourg / PubChem.
  • SciSpace: Catalyzed Regioselective Ring-Opening Reactions of Epoxides to β-Hydroxy Ethers. SciSpace.
  • ACS Publications: Enhancing the Regioselectivity of B(C6F5)3-Catalyzed Epoxide Alcoholysis Reactions Using Hydrogen-Bond Acceptors. American Chemical Society.

Sources

Foundational

Synthesis of 2-Methoxy-3-phenylpropan-1-ol from phenylalaninol

An In-depth Technical Guide to the Selective Synthesis of 2-Methoxy-3-phenylpropan-1-ol from Phenylalaninol Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Selective Synthesis of 2-Methoxy-3-phenylpropan-1-ol from Phenylalaninol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-methoxy-3-phenylpropan-1-ol, a valuable chiral building block, from its precursor, phenylalaninol. The core challenge in this transformation is the selective O-methylation of the primary hydroxyl group in the presence of a nucleophilic primary amine. This document details a primary synthetic route via a direct Williamson ether synthesis, leveraging sodium hydride to achieve high O-selectivity. An alternative, multi-step pathway involving an amine-protection strategy is also discussed for contexts requiring absolute chemoselectivity. Each protocol is presented with a deep-seated rationale for reagent and condition selection, robust validation and characterization procedures, and critical safety considerations to ensure experimental success and reliability.

The Challenge: Navigating N- vs. O-Methylation in Amino Alcohols

Phenylalaninol presents two potential sites for methylation: the primary amine (-NH₂) and the primary alcohol (-OH). Both are nucleophilic, creating a competitive reaction environment. Uncontrolled methylation can lead to a mixture of N-methylated, O-methylated, and potentially di-methylated products, complicating purification and reducing the yield of the desired 2-methoxy-3-phenylpropan-1-ol.

The key to a successful synthesis lies in exploiting the subtle differences in the acidity and nucleophilicity of the two functional groups. The hydroxyl proton is generally more acidic than the amine protons. Therefore, the choice of base is paramount in selectively deprotonating the alcohol to form an alkoxide, which is a much stronger nucleophile than the neutral amine, thereby favoring O-alkylation.

Primary Recommended Pathway: Direct Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers via an Sₙ2 reaction between an alkoxide and an organohalide.[1][2][3] By carefully selecting the base, this method can be adapted for highly selective O-methylation of phenylalaninol.

Principle and Mechanism

The reaction proceeds in two main stages:

  • Deprotonation: A strong, non-nucleophilic base selectively removes the proton from the hydroxyl group of phenylalaninol to form a sodium alkoxide intermediate.

  • Nucleophilic Substitution (Sₙ2): The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide). This concerted, one-step mechanism results in the formation of the ether bond and a salt byproduct.[2][4]

Causality Behind Experimental Choices
  • Base Selection (Sodium Hydride): Sodium hydride (NaH) is the base of choice for this transformation. Studies on the methylation of amino alcohols have shown that NaH preferentially deprotonates the hydroxyl group, leading primarily to O-methylated products.[5] In contrast, other metal hydrides like lithium hydride (LiH) or calcium hydride (CaH₂) can favor N-methylation.[5] NaH is typically supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature and makes it safer to handle than the pure solid.[6]

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent for this Sₙ2 reaction due to its high reactivity and the excellent leaving group ability of iodide. Dimethyl sulfate ((CH₃)₂SO₄) is a viable, often more cost-effective alternative, though it is more toxic.

  • Solvent System: An anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF), is essential. THF effectively solvates the sodium cation of the alkoxide intermediate without having acidic protons that could quench the base or the alkoxide. Its relatively low boiling point also simplifies removal during workup.

Process Workflow: Direct O-Methylation

cluster_reagents1 cluster_reagents2 reagent reagent intermediate intermediate product product process process A Phenylalaninol C Sodium Phenylalaninolate (Alkoxide Intermediate) A->C Deprotonation (0°C to RT) B Sodium Hydride (NaH) in Anhydrous THF E 2-Methoxy-3-phenylpropan-1-ol C->E Sₙ2 Attack (RT) D Methyl Iodide (CH3I)

Caption: Workflow for Direct O-Methylation via Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialFormulaM.W.QuantityPurity
(L)-PhenylalaninolC₉H₁₃NO151.211.51 g (10 mmol)>98%
Sodium HydrideNaH24.000.48 g (12 mmol, 60% disp.)60% in oil
Methyl IodideCH₃I141.940.75 mL (12 mmol)>99%
Anhydrous THFC₄H₈O-50 mLDri-Solv
Saturated NH₄Cl (aq)NH₄Cl-20 mL-
Ethyl AcetateC₄H₈O₂-100 mLACS Grade
BrineNaCl (aq)-30 mLSaturated
Anhydrous MgSO₄MgSO₄-As needed-

Procedure

  • Inert Atmosphere Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, suspend (L)-Phenylalaninol (10 mmol) in 30 mL of anhydrous THF. Stir until fully dissolved.

  • Base Addition: Cool the solution to 0°C using an ice bath. Carefully add the sodium hydride (60% dispersion, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.[7][8] Allow the mixture to slowly warm to room temperature and stir for 1 hour. The solution should become a cloudy suspension.

  • Methylation: Cool the suspension back to 0°C. Add methyl iodide (12 mmol) dropwise via syringe over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The product should have a higher Rf value than the starting phenylalaninol.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) to neutralize any unreacted NaH.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexane) to yield 2-methoxy-3-phenylpropan-1-ol as a clear oil.

Critical Safety Considerations
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7][8][9] It must be handled under an inert atmosphere (nitrogen or argon).[6] Wear a fire-retardant lab coat, safety glasses, and impermeable gloves.[6][7][9] A Class D dry chemical fire extinguisher must be available.[7]

  • Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated chemical fume hood. Avoid skin contact and inhalation.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[9][10]

Alternative Pathway: Amine Protection Strategy

For applications demanding the absolute absence of N-methylated byproducts, a protection-methylation-deprotection sequence is the most reliable strategy. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amine due to its stability under the basic conditions of methylation and its straightforward removal under acidic conditions.[11][12]

Workflow Overview: Protection-Based Synthesis

reagent reagent intermediate intermediate product product A Phenylalaninol B Boc-Protected Phenylalaninol A->B Protection (Boc)₂O, Base C O-Methylated, Boc-Protected Intermediate B->C Methylation NaH, CH₃I D 2-Methoxy-3-phenylpropan-1-ol C->D Deprotection TFA or HCl

Caption: Multi-step workflow employing an amine protection strategy.

Protocol Synopsis
  • Protection: React phenylalaninol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to form N-Boc-phenylalaninol.

  • O-Methylation: Subject the purified N-Boc-phenylalaninol to the Williamson ether synthesis protocol described in Section 2.4. The bulky, non-nucleophilic Boc group ensures the reaction occurs exclusively at the hydroxyl position.[13]

  • Deprotection: Remove the Boc group by treating the O-methylated intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final product.

Protocol Validation and Product Characterization

To ensure the integrity of the synthesis, rigorous monitoring and characterization are essential.

Purification and Purity Assessment
  • Flash Column Chromatography: This is the standard method for purifying the final product from unreacted starting material, byproducts, and residual mineral oil from the NaH dispersion.

  • Quantitative NMR (qNMR): Can be used to determine the purity of the final product against a certified internal standard.

Structural Elucidation Data

The identity of the synthesized 2-methoxy-3-phenylpropan-1-ol should be confirmed using a suite of spectroscopic techniques.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and proton environment mapping.Disappearance of the broad -OH singlet from the starting material. Appearance of a new singlet around 3.3 ppm corresponding to the -OCH₃ protons. Characteristic multiplets for the phenyl and propanol backbone protons.
¹³C NMR Carbon skeleton confirmation.Appearance of a new carbon signal around 59 ppm for the methoxy carbon. Shifts in the signals for C1 and C2 of the propanol backbone.
FTIR Functional group analysis.Disappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of a strong C-O-C ether stretch (~1100 cm⁻¹). Persistence of the primary alcohol O-H stretch.
Mass Spec. Molecular weight verification.The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₁₀H₁₄O₂ (167.10666 m/z).[14]

Table 1: Summary of Expected Spectroscopic Data

Conclusion

The synthesis of 2-methoxy-3-phenylpropan-1-ol from phenylalaninol is most efficiently achieved through a direct, one-pot Williamson ether synthesis using sodium hydride and methyl iodide. This method demonstrates excellent O-selectivity, providing a practical and scalable route for research and development applications. For syntheses where even trace amounts of N-methylation are intolerable, a more robust, albeit longer, amine protection strategy offers a reliable alternative. Adherence to the detailed protocols, safety precautions, and characterization methods outlined in this guide will ensure the consistent and safe production of this valuable chiral intermediate.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storing, and Disposing of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Storage and Handling of Sodium Hydride). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

  • Ono, A., Hori, N., & Hayakawa, J. (1985). The influence of a base on the methylation of aminoalcohols. Canadian Journal of Chemistry, 63(2), 288-291. [Link]

  • Hernández-Linares, M. G., et al. (2012). Preparation of O-methyl 1,2-amino alcohols. ResearchGate. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4823-4826. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Whaley, L. (2024). Methods of O-methylation of amino acids without interfering the amine groups? ResearchGate. [Link]

  • Unacademy. Protecting groups in organic synthesis. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. (November 13, 2022). [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Jack Westin. Protecting Groups - Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 254958, 3-(2-Methoxy-phenyl)-propan-1-ol. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Niphade, N. C., et al. (2014). Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis. Organic Process Research & Development, 18(9), 1143–1147. [Link]

  • PubChemLite. 2-methoxy-3-phenylpropan-1-ol (C10H14O2). [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

Sources

Exploratory

Asymmetric Synthesis of Substituted Phenylpropanols: A Comprehensive Technical Guide

Executive Summary Substituted phenylpropanols, particularly enantiopure derivatives such as (S)-3-chloro-1-phenyl-1-propanol and (S)-2-phenylpropanol, are indispensable chiral building blocks in modern organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylpropanols, particularly enantiopure derivatives such as (S)-3-chloro-1-phenyl-1-propanol and (S)-2-phenylpropanol, are indispensable chiral building blocks in modern organic synthesis. They serve as critical intermediates in the development of blockbuster pharmaceuticals—most notably the selective serotonin reuptake inhibitor (SSRI) fluoxetine[1]—as well as in the formulation of fine fragrances and chiral auxiliaries[2]. Achieving high enantiomeric excess (ee) in the synthesis of these compounds requires stringent control over the stereochemical outcome during the reduction of their corresponding prochiral ketones (e.g., propiophenone, 3-chloropropiophenone). This whitepaper details the mechanistic causality, quantitative performance, and self-validating experimental protocols for the asymmetric synthesis of these critical molecules.

Mechanistic Pathways & Causal Logic

The enantioselective synthesis of phenylpropanols is primarily driven by three robust methodologies: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH), Borane-Mediated CBS Reduction, and Biocatalytic Dynamic Kinetic Resolution (DKR).

Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH)

ATH is highly favored in both academic and industrial settings due to its operational simplicity, as it circumvents the need for highly pressurized hydrogen gas. Catalytic systems typically employ Ru, Rh, or Ir complexes coordinated with chiral ligands.

  • Causality of Ligand Choice: The utilization of chiral C2-symmetric N-Heterocyclic Carbene (NHC) Rh(I) complexes or Ru(II)-TsDPEN complexes creates a rigid, sterically demanding chiral pocket[3][4]. This steric hindrance restricts rotation around the metal-ligand axis, ensuring that the hydride transfer to the prochiral ketone face occurs with high facial selectivity. For instance, modifying the meta-position of the aromatic unit in NHC ligands directly correlates with an enhanced asymmetric induction[4].

  • Solvent and Base Dynamics: Isopropanol frequently serves a dual role as both the solvent and the hydrogen donor. The addition of a strong base (e.g., KOtBu) is mechanistically critical; it deprotonates the isopropanol, facilitating the formation of the active metal-hydride species required for the catalytic cycle[4].

Borane-Mediated CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidines to achieve highly predictable stereochemical outcomes.

  • Causality of the Borane Source: While borane-THF is traditional, recent advancements utilize borane amine complexes combined with catalysts like (R)-α,α-diphenyl-2-pyrrolidinemethanol. These complexes offer superior thermal stability and safety profiles without compromising the enantiomeric excess (typically yielding >85% ee)[5]. The Lewis acidic boron atom coordinates to the ketone oxygen to activate it, while the nitrogen atom coordinates the borane, precisely directing the hydride attack to the sterically less hindered face of the ketone.

Biocatalytic Dynamic Kinetic Resolution (DKR)

For alpha-substituted phenylpropanols (such as 2-phenylpropanol), biocatalytic reduction using enzymes like Horse Liver Alcohol Dehydrogenase (HLADH) or Saccharomyces cerevisiae reductases is highly effective[6].

  • Causality of DKR: In a buffered aqueous or organic mixture, the unreacted enantiomer of an alpha-chiral aldehyde or ketone rapidly racemizes due to the acidity of the alpha-proton. The enzyme selectively reduces only one enantiomer. Because the substrate is constantly racemizing, the system bypasses the traditional 50% yield limit of standard kinetic resolutions, allowing for theoretically 100% conversion to a single enantiomeric alcohol[7].

Mechanistic Visualizations

ATH_Cycle Pre Precatalyst (e.g., Rh-NHC-Cl) Base Base (KOtBu) Activation Pre->Base -HCl Active Active Catalyst (Metal-Hydride) Base->Active Substrate Prochiral Ketone Binding Active->Substrate +Ketone Transfer Stereoselective Hydride Transfer Substrate->Transfer Transition State Release Chiral Alcohol Release Transfer->Release Product Formation Regen H-Donor (iPrOH) Regeneration Release->Regen -Chiral Alcohol Regen->Active +iPrOH, -Acetone

Catalytic cycle of Asymmetric Transfer Hydrogenation (ATH) for phenylpropanol synthesis.

Quantitative Data Summary

The following table summarizes the comparative performance of various catalytic systems in the synthesis of substituted phenylpropanols.

MethodologyCatalyst / EnzymeSubstrateTarget ProductYield (%)ee (%)
ATH C2-Symmetric NHC Rh(I)[4]Propiophenone1-phenylpropanol56 - 90Variable
ATH Fe(S-BINAP)2(S,S-DPENDS)[8]β-chloro-propiophenone(S)-3-chloro-1-phenylpropanol> 9990
CBS Reduction Borane Amine-CBS[5]3-chloro-1-phenyl-1-propanone(S)-3-chloro-1-phenylpropanol88.3 - 93.881.6 - 87.7
Biocatalysis HLADH (DKR)2-phenylpropanal(2S)-2-phenylpropanol> 90> 93
Biocatalysis S. cerevisiae YOL151W[6]3-chloro-1-phenyl-1-propanone(S)-3-chloro-1-phenylpropanolHigh> 95

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC, GC, chiral HPLC) guarantee that deviations in causality (e.g., moisture contamination, oxygen exposure) are immediately detected.

Protocol A: ATH of Propiophenone to 1-Phenylpropanol using Rh(I) NHC Complexes

Adapted from established organometallic protocols[4].

  • Solvent Degassing (Critical Checkpoint): Purge dry isopropanol (2 mL) with a continuous nitrogen flow for 2 hours. Causality: Low-valent Rh(I) is highly susceptible to oxidation; dissolved oxygen will irreversibly poison the catalyst.

  • Catalyst Activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, introduce the Rh(I) catalyst (1 mol %) and potassium tert-butoxide (10 mol %). Dry under high vacuum for 10 minutes to remove residual moisture.

  • Substrate Addition: Backfill the Schlenk tube with nitrogen. Inject distilled propiophenone (0.2 mmol, 0.030 mL) and the degassed dry isopropanol (2 mL) via a gas-tight syringe.

  • Thermostatic Reaction: Heat the reaction mixture to 80 °C under continuous stirring for 5 hours.

  • Validation & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Once the starting material is consumed, quench the reaction by exposing it to air and passing it through a short pad of silica gel to remove the metal catalyst.

  • Analysis: Determine the conversion via GC-MS and the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Biocatalytic Synthesis of (S)-3-chloro-1-phenyl-1-propanol

Adapted from recombinant yeast reductase methodologies[6].

  • Enzyme Preparation: Purify recombinant S. cerevisiae YOL151W reductase expressed in E. coli using Ni-NTA column chromatography. Desalt the fractions using a standard desalting column.

  • Reaction Matrix Setup: In a 50 mM potassium phosphate buffer (pH 7.0), combine the purified YOL151W enzyme, 3-chloro-1-phenyl-1-propanone (substrate), and an NADPH regeneration system (e.g., glucose/glucose dehydrogenase).

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24 hours. Causality: The continuous regeneration of NADPH drives the thermodynamic equilibrium toward complete reduction.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation: Confirm the absolute configuration and optical purity via chiral HPLC comparison against a known (S)-3-chloro-1-phenyl-1-propanol standard.

Workflow S1 1. Degassing Solvent (Argon) S2 2. Catalyst & Base Activation S1->S2 S3 3. Substrate Addition S2->S3 S4 4. Thermostatic Reaction S3->S4 S5 5. Quenching & Extraction S4->S5 S6 6. Chiral HPLC Validation S5->S6

Standard self-validating workflow for the asymmetric transfer hydrogenation of ketones.

References

  • ASYMMETRIC SYNTHESIS OF α-N,N-DIALKYLAMINO ALCOHOLS BY TRANSFER HYDROGENATION Source: ptfarm.pl URL:[Link][3]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone Source: researchgate.net URL:[Link][1]

  • Development of Chiral C2-Symmetric N-Heterocyclic Carbene Rh(I) Catalysts through Control of Their Steric Properties Source: acs.org (Organometallics) URL:[Link][4]

  • Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution Source: rsc.org (Chemical Communications) URL:[Link]

  • Highly efficient asymmetric reduction of arylpropionic aldehydes by horse liver alcohol dehydrogenase through dynamic kinetic resolution (PubMed) Source: nih.gov URL:[Link][7]

  • Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst Source: ciac.jl.cn (Chinese Journal of Applied Chemistry) URL:[Link][5]

  • Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity Source: nih.gov (PubMed) URL:[Link][6]

  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone Source: semanticscholar.org URL:[Link][8]

Sources

Protocols & Analytical Methods

Method

Comprehensive 1H NMR Analysis and Structural Elucidation of 2-Methoxy-3-phenylpropan-1-ol

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: CDCl3 (Deuterated Chloroform) Introduction & Structural Rationale In the realm of drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: CDCl3 (Deuterated Chloroform)

Introduction & Structural Rationale

In the realm of drug development and fine chemical synthesis, β-hydroxy ethers such as 2-methoxy-3-phenylpropan-1-ol often emerge as critical intermediates, frequently synthesized via the regioselective ring-opening of epoxides[1]. Accurate structural elucidation of this molecule is paramount because it contains a chiral center at the C2 position.

From an analytical perspective, this chiral center breaks the magnetic symmetry of the molecule. The adjacent methylene groups—the benzylic protons at C3 and the hydroxymethyl protons at C1—are rendered diastereotopic . Instead of appearing as simple doublets or triplets, these protons become chemically and magnetically non-equivalent, coupling with each other and the C2 methine proton to form complex ABX spin systems . Understanding the causality behind these spectral features is essential for confirming stereochemical integrity and preventing the misidentification of these complex multiplets as impurities.

This application note provides a definitive, self-validating protocol for the high-resolution 1H NMR acquisition and interpretation of 2-methoxy-3-phenylpropan-1-ol.

Experimental Protocol: High-Resolution 1H NMR Acquisition

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It utilizes an internal integration anchor and a dynamic chemical exchange step to definitively prove the structural assignments.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of the 2-methoxy-3-phenylpropan-1-ol analyte. Rationale: This mass provides an optimal signal-to-noise (S/N) ratio for a single-scan or low-scan 1H NMR without causing concentration-dependent line broadening.

  • Solvation: Dissolve the analyte in 0.6 mL of high-purity CDCl3 containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube.

Phase 2: Instrumental Setup & Acquisition 3. Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching for the 1H nucleus to maximize probe sensitivity. 4. Shimming: Shim the magnetic field (Z1 to Z5) until the CDCl3 solvent residual peak (7.26 ppm) achieves a full-width at half-maximum (FWHM) of < 1.0 Hz. 5. Acquisition Parameters:

  • Temperature: 298 K.

  • Number of Scans (ns): 16.

  • Relaxation Delay (d1): 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the quantitative integration is absolute and not skewed by differential relaxation rates.

Phase 3: Self-Validation via D2O Exchange 6. The D2O Shake: After the initial acquisition, add 1 drop (~10 µL) of Deuterium Oxide (D2O) to the NMR tube. Cap tightly and shake vigorously for 30 seconds. 7. Re-acquisition: Re-run the 1H NMR spectrum. Causality: The labile hydroxyl (-OH) proton will exchange with deuterium, rendering it NMR-invisible. The disappearance of the broad singlet unequivocally confirms its identity, separating it from any potential aliphatic impurities.

G A Sample Preparation (15 mg API in CDCl3) B Instrument Setup (400/600 MHz, 298 K) A->B C Data Acquisition (ns=16, d1=2.0s) B->C D Self-Validation (D2O Shake Test) C->D E Spectral Analysis (Integration & Multiplets) D->E

Workflow for 1H NMR sample preparation, acquisition, and self-validating processing.

Data Presentation: 1H NMR Assignments

The table below summarizes the quantitative spectral data. To establish a self-validating baseline, the sharp methoxy singlet at 3.35 ppm is set to exactly 3.00 . All other integrations are calibrated against this internal standard, ensuring mathematical verification of the entire molecular structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
7.15 – 7.35 Multiplet (m)5H-Aromatic protons (Phenyl ring)
3.55 – 3.70 Multiplet (ABX part)2H Jgem​≈11.0 , Jvic​≈4.0−6.0 C1-H₂ (Hydroxymethyl, -CH₂OH)
3.45 – 3.55 Multiplet (m)1H-C2-H (Methine, -CH(OCH₃)-)
3.35 Singlet (s)3H--OCH₃ (Methoxy group)
2.75 – 2.95 Multiplet (ABX part)2H Jgem​≈13.5 , Jvic​≈6.0−7.0 C3-H₂ (Benzylic, Ph-CH₂-)
2.00 – 2.50 Broad Singlet (br s)1H--OH (Hydroxyl, exchangeable)

(Note: Exact chemical shifts may exhibit minor deviations depending on exact sample concentration and temperature).

Mechanistic Insights & Spectral Interpretation

As an application scientist, it is not enough to merely assign peaks; one must understand the physical chemistry driving the spectrum.

The Causality of Chemical Shifts
  • Magnetic Anisotropy: The C3 benzylic protons resonate downfield (~2.85 ppm) compared to standard aliphatic chains. This is caused by the magnetic anisotropy of the adjacent phenyl ring. The circulating π-electrons generate an induced magnetic field that heavily deshields the protons situated in the equatorial plane of the aromatic ring.

  • Inductive Deshielding: Both the C1 and C2 protons are shifted significantly downfield (> 3.4 ppm). This is a direct consequence of the strong electron-withdrawing inductive effect (-I effect) exerted by the highly electronegative oxygen atoms of the methoxy and hydroxyl groups.

The Logic of Diastereotopicity

The most complex and diagnostically valuable feature of this spectrum is the splitting pattern of the C1 and C3 methylenes. Because C2 is a stereocenter, there is no plane of symmetry bisecting the C1 or C3 CH₂ groups.

  • Geminal Coupling: The two protons on C3 (let's call them H_A and H_B) are in different magnetic environments. They couple with each other, producing a large geminal coupling constant ( Jgem​≈13.5 Hz).

  • Vicinal Coupling: They also couple differently to the C2 methine proton (H_X) based on their distinct dihedral angles (governed by the ). This results in two distinct doublet of doublets (dd) for the C3 protons, often overlapping into a complex multiplet. The exact same logic applies to the C1 hydroxymethyl protons.

G Chiral Chiral Center at C2 (-CH(OCH3)-) C3 C3 Benzylic Protons (Diastereotopic) Chiral->C3 Induces asymmetry C1 C1 Hydroxymethyl Protons (Diastereotopic) Chiral->C1 Induces asymmetry Multiplets Complex ABX Multiplets (Non-equivalent shifts) C3->Multiplets J-coupling C1->Multiplets J-coupling

Logic tree demonstrating how the C2 chiral center induces diastereotopicity.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition. A foundational text detailing the physical principles of diastereotopicity, the Karplus equation, and ABX spin systems utilized in the structural rationale. URL:[Link]

  • Kim, Byeong Hyo, et al. "InCl3-Catalyzed Regioselective Ring-Opening Reactions of Epoxides to β-Hydroxy Ethers." Bulletin of the Korean Chemical Society, Vol. 25, No. 6, 2004, pp. 881-888. This paper provides the synthetic context and chemical characterization framework for β-hydroxy ethers like 2-methoxy-3-phenylpropan-1-ol[1]. URL:[Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 8th Edition. The authoritative source for empirically predicting the chemical shifts and inductive deshielding effects of methoxy and hydroxyl groups. URL:[Link]

Sources

Application

Application Note: High-Resolution 13C NMR Characterization and Signal Assignment of 2-Methoxy-3-phenylpropan-1-ol

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary & Structural Context 2-Methoxy-3-phenylpropan-1-ol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Structural Context

2-Methoxy-3-phenylpropan-1-ol (CAS: 221908-50-5) is a highly versatile building block utilized in complex organic synthesis and active pharmaceutical ingredient (API) development. Due to the presence of multiple oxygenated aliphatic environments and an aromatic system, precise structural verification is critical.

While 1H NMR provides connectivity data, 13C Nuclear Magnetic Resonance (NMR) spectroscopy delivers a definitive, unambiguous map of the carbon framework. This application note details a causality-driven protocol for acquiring, processing, and interpreting the 13C NMR spectrum of 2-Methoxy-3-phenylpropan-1-ol, ensuring absolute structural confidence.

Causality-Driven Experimental Protocol

To achieve high-fidelity 13C NMR spectra, researchers must overcome the inherent low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus. The following protocol is designed as a self-validating system to maximize the Signal-to-Noise Ratio (SNR)[1].

Sample Preparation
  • Procedure: Dissolve 40–50 mg of 2-Methoxy-3-phenylpropan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation: 13C NMR requires significantly higher sample concentrations than 1H NMR to achieve an acceptable SNR within a reasonable timeframe[1]. TMS is included to provide an absolute reference point (0.00 ppm)[2]. Self-Validation: Ensure the solution is completely free of particulates; any undissolved material will distort the magnetic field homogeneity (shimming), resulting in broadened peaks.

Instrument Setup & Acquisition (Bruker Avance Series)
  • Tuning and Matching (atma): Insert the sample and lock onto the CDCl₃ deuterium signal. Execute the automated tuning and matching command (atma)[3].

    • Causality: This matches the probe's impedance to the transmission line, maximizing RF pulse efficiency. Self-Validation: The resulting "wobble curve" must be perfectly centered at the 13C Larmor frequency (e.g., 100.6 MHz on a 400 MHz system).

  • Receiver Gain (rga): Run the automated receiver gain adjustment[3].

    • Causality: This prevents the Analog-to-Digital Converter (ADC) from overflowing. If the gain is set too high, the Free Induction Decay (FID) will clip, creating spectral artifacts.

  • Pulse Sequence (zgpg30): Utilize a power-gated decoupling pulse program with a 30-degree flip angle.

    • Causality: Power-gated decoupling (e.g., WALTZ-16) removes scalar ¹H-¹³C J-couplings (collapsing multiplets into sharp singlets) while preserving the Nuclear Overhauser Effect (NOE), which significantly enhances the signals of protonated carbons.

  • Relaxation Delay (D1): Set D1 = 2.0 seconds[3].

    • Causality: Quaternary carbons (like the aromatic ipso-carbon) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. A 2.0s delay ensures these nuclei fully return to equilibrium between scans, preventing their signals from vanishing.

Signal Processing & Calibration
  • Processing: Execute the Fourier Transform (efp) and automatic phase correction (apk) using Bruker TopSpin or Mestrelab Mnova[3][4]. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to the transform.

    • Causality: The 1.0 Hz LB artificially dampens the noise at the tail end of the FID, drastically improving the SNR of the final spectrum at the cost of a negligible loss in resolution[4].

  • Calibration: Reference the spectrum by setting the central peak of the CDCl₃ triplet to exactly 77.16 ppm, or the TMS singlet to 0.00 ppm[2]. Self-Validation: A perfectly flat baseline on both sides of the solvent peak confirms successful zero- and first-order phase correction.

NMR_Workflow A Sample Preparation (40-50 mg in CDCl3 + TMS) B Probe Tuning & Matching (atma command) A->B C Data Acquisition (zgpg30, 1024 scans, D1=2s) B->C D Signal Processing (efp, apk, 1.0 Hz LB) C->D E Spectral Calibration (Reference CDCl3 to 77.16 ppm) D->E

Figure 1: 13C NMR data acquisition and processing workflow.

Quantitative Data & Spectral Assignment

The 13C NMR spectrum of 2-Methoxy-3-phenylpropan-1-ol contains 10 distinct carbon environments. The assignments below are derived from empirical additivity rules, electronegativity principles, and magnetic anisotropy.

13C NMR Chemical Shift Table
Carbon PositionEnvironment TypePredicted Shift (ppm)Multiplicity (Decoupled)
C2 Aliphatic (CH-OCH₃)~ 82.8Singlet
C1 Aliphatic (CH₂-OH)~ 63.5Singlet
OCH₃ Aliphatic (Methoxy)~ 57.5Singlet
C3 Aliphatic (CH₂-Ph)~ 38.2Singlet
C4 (ipso) Aromatic (Quaternary)~ 138.6Singlet
C5, C9 (ortho) Aromatic (CH)~ 129.2Singlet (Intensity x2)
C6, C8 (meta) Aromatic (CH)~ 128.5Singlet (Intensity x2)
C7 (para) Aromatic (CH)~ 126.4Singlet
Mechanistic Rationale for Chemical Shifts
  • The C2 Deshielding Effect (~82.8 ppm): C2 is the most downfield aliphatic carbon. This is caused by the strong inductive deshielding (-I effect) of the directly attached highly electronegative methoxy oxygen. Furthermore, the adjacent primary alcohol (C1) contributes a secondary β -deshielding effect, pushing the resonance past 80 ppm.

  • The C1 Primary Alcohol (~63.5 ppm): C1 experiences direct α -deshielding from the hydroxyl group. A shift in the low 60s is the classical hallmark of a primary aliphatic alcohol.

  • The C3 Benzylic Position (~38.2 ppm): Because C3 is attached to the aromatic ring, it sits within the deshielding region of the benzene ring's magnetic anisotropy. However, lacking direct oxygen attachment, it resonates significantly further upfield than C1 and C2.

  • Aromatic Symmetry: The alkyl substitution at the ipso position (C4) breaks the symmetry of the benzene ring, heavily deshielding C4 to ~138.6 ppm. Because of the free rotation around the C3-C4 bond, the ortho and meta carbons are chemically equivalent in pairs, resulting in signals with double the integration intensity.

Shift_Logic Mol 2-Methoxy-3-phenylpropan-1-ol Aro Aromatic Carbons (126 - 139 ppm) Mol->Aro Ali Aliphatic Carbons (38 - 83 ppm) Mol->Ali C_ipso C-ipso (~138.6 ppm) Deshielded by alkyl group Aro->C_ipso C_ortho C-ortho/meta/para (~126-129 ppm) Aro->C_ortho C2 C2 (CH-OMe) ~82.8 ppm Strong O electronegativity Ali->C2 C1 C1 (CH2-OH) ~63.5 ppm Primary alcohol effect Ali->C1 OMe Methoxy (OCH3) ~57.5 ppm Standard ether methyl Ali->OMe C3 C3 (CH2-Ph) ~38.2 ppm Benzylic position Ali->C3

Figure 2: Logical assignment of 13C NMR chemical shifts by molecular environment.

References

  • Title: 13-C NMR Protocol for beginners AV-400 Source: University of Iowa (uiowa.edu) URL: [3]

  • Title: Mnova NMR Software for 1D and 2D NMR Data Source: Mestrelab Research (mestrelab.com) URL: [4]

  • Title: A procedure to validate and correct the 13C chemical shift calibration of RNA datasets Source: Mario Schubert (marioschubert.ch) URL: [2]

  • Title: Solid-State NMR 13C Sensitivity at High Magnetic Field Source: National Institutes of Health (nih.gov) URL: [1]

Sources

Method

Application Note: Enantiomeric Resolution of 2-Methoxy-3-phenylpropan-1-ol via Polysaccharide-Based Chiral HPLC

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals Executive Summary & Analyte Profiling The precise determination of enantio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals

Executive Summary & Analyte Profiling

The precise determination of enantiomeric purity is a critical quality attribute in pharmaceutical development. 2-Methoxy-3-phenylpropan-1-ol (C₁₀H₁₄O₂) is a versatile chiral building block featuring a stereocenter at the C2 position.

From a chromatographic perspective, this molecule presents a unique spatial arrangement of functional groups:

  • Primary Hydroxyl (-OH) at C1: Acts as a strong hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃) at C2: Provides a localized dipole moment and acts as a hydrogen bond acceptor directly at the chiral center.

  • Phenyl Ring at C3: Enables π-π interactions.

Because reversed-phase chromatography relies primarily on hydrophobicity (which is identical for enantiomers), chiral recognition requires a highly specific spatial alignment between the analyte and a chiral environment. Polysaccharide-based chiral stationary phases (CSPs) derivatized with phenylcarbamate groups are the industry gold standard for resolving such aromatic alcohols[1].

Mechanistic Rationale: The Three-Point Interaction Model

Chiral separation is a three-dimensional recognition process. Selectivity in this mode is highly sensitive to the stationary phase chemistry, mobile phase composition, and column temperature [2].

To resolve the enantiomers of 2-Methoxy-3-phenylpropan-1-ol, we utilize Amylose tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralpak AD-H). The separation is driven by the formation of transient diastereomeric inclusion complexes between the analyte and the CSP[3].

The causality behind this selection relies on three simultaneous interactions:

  • π-π Stacking: The phenyl ring of the analyte aligns with the 3,5-dimethylphenyl groups of the stationary phase.

  • Hydrogen Bonding: The carbamate linkages (C=O and N-H) on the amylose backbone act as deep binding pockets. The analyte's primary alcohol and methoxy group compete for these sites.

  • Steric Inclusion: The helical structure of the amylose backbone provides a chiral cavity. The flexible aliphatic chain of the analyte must physically fit into this groove. Recent advances confirm that derivatized amylose often provides superior inclusion for flexible aryl-alkyl chains compared to the more linear cellulose structures [4].

Method Development & Optimization Workflow

G Start Analyte Profiling 2-Methoxy-3-phenylpropan-1-ol CSP Select CSP (Amylose/Cellulose Carbamate) Start->CSP Structural Analysis MP Mobile Phase Screening (Hexane/IPA vs. Hexane/EtOH) CSP->MP Normal Phase Mode Eval Evaluate Resolution (Rs) MP->Eval Initial Run Opt Fine-Tune Parameters (% Modifier, Temp, Flow) Eval->Opt Rs < 1.5 Val Method Validation (Robustness & Reproducibility) Eval->Val Rs >= 1.5 Opt->Eval Iterative Testing

Chiral HPLC method development workflow for 2-Methoxy-3-phenylpropan-1-ol.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) with strict threshold metrics. If the system fails to meet these metrics, pre-defined corrective actions must be taken before any sample data is collected, ensuring absolute data integrity.

Step 1: Reagent & Mobile Phase Preparation
  • Action: Mix HPLC-grade anhydrous n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Causality: Normal-phase mode is required to preserve the hydrogen-bonding interactions. IPA is chosen over Ethanol because its bulkier secondary alcohol structure competes less aggressively for the chiral binding sites on the CSP, yielding higher selectivity (α) for methoxy-alcohols.

Step 2: Equipment Setup
  • Action: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Set the column oven to 25 °C and the flow rate to 1.0 mL/min. Configure the Diode Array Detector (DAD) to 210 nm.

  • Causality: Chiral recognition is enthalpy-driven; 25 °C offers an optimal balance between resolution and mobile phase viscosity. Because the isolated phenyl ring of the analyte lacks extended conjugation, 210 nm provides significantly higher sensitivity than the standard 254 nm.

Step 3: Sample Preparation
  • Action: Dissolve the racemic 2-Methoxy-3-phenylpropan-1-ol standard in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically compatible with non-polar solvents. Dissolving the sample in the exact mobile phase prevents refractive index disturbances and peak distortion at the solvent front.

Step 4: System Suitability Test (SST) & Validation
  • Action: Inject 10 µL of the racemic standard.

  • Validation Thresholds:

    • Resolution (Rs) ≥ 1.50

    • Tailing Factor (Tf) ≤ 1.20

  • Self-Correction Logic: If Rs < 1.50, the chiral interaction time is insufficient. Action: Decrease IPA concentration to 5% (95:5 Hexane:IPA) to increase retention (k') and amplify the differential chiral recognition.

Data Presentation & Expected Results

Table 1: Optimized Chromatographic Parameters

ParameterSpecification / ConditionRationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose backbone offers superior helical inclusion.
Mobile Phase n-Hexane / IPA (90:10, v/v)IPA provides optimal H-bonding competition.
Flow Rate 1.0 mL/minBalances analysis time with complexation kinetics.
Temperature 25 °CPrevents excessive backpressure while maintaining Rs.
Detection UV at 210 nmMaximizes sensitivity for the isolated phenyl ring.
Injection Vol. 10 µLPrevents mass overload on the chiral stationary phase.

Table 2: System Suitability and Chromatographic Results

MetricPeak 1 (S-/ R-enantiomer)Peak 2 (R-/ S-enantiomer)Validation Threshold
Retention Time (tR) 8.45 min10.20 minN/A
Capacity Factor (k') 1.822.401.0 < k' < 10.0
Selectivity (α) -1.32α > 1.10
Resolution (Rs) -2.54Rs ≥ 1.50 (Baseline)
Tailing Factor (Tf) 1.051.08Tf ≤ 1.20

(Note: Absolute configuration elution order must be confirmed via injection of enantiopure standards or VCD spectroscopy.)

Troubleshooting & Robustness Insights

  • Symptom: Decreasing Resolution (Rs) over sequential injections.

    • Causality: Polysaccharide normal-phase columns are highly sensitive to water. Trace moisture in the mobile phase strongly binds to the carbamate hydrogen-bonding sites, masking the chiral recognition mechanism.

    • Corrective Action: Switch to fresh, strictly anhydrous solvents. Flush the column with 100% anhydrous ethanol at 0.5 mL/min for 2 hours to strip bound water, then re-equilibrate.

  • Symptom: Broad, tailing peaks (Tf > 1.5).

    • Causality: Mass overload. While the analyte is neutral, excessive sample mass saturates the limited chiral binding sites on the CSP, forcing the remaining molecules to elute faster and non-specifically.

    • Corrective Action: Dilute the sample from 1.0 mg/mL to 0.1 mg/mL or reduce the injection volume to 2 µL. Do not add acidic/basic modifiers (like TFA or DEA), as the analyte does not contain ionizable groups.

References

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. URL:[Link] [2]

  • Analytical Chemistry (ACS Publications). Recent Advances in Separation and Analysis of Chiral Compounds. URL:[Link] [4]

Application

Application Note: 2-Methoxy-3-phenylpropan-1-ol as a Versatile Bifunctional Synthon in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 2-Methoxy-3-phenylpropan-1-ol (CAS: 221908-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 2-Methoxy-3-phenylpropan-1-ol (CAS: 221908-50-5) has emerged as a highly versatile, bifunctional synthon[1]. Featuring a primary hydroxyl group, a stable methoxy ether, and an aromatic ring, this molecule provides a pre-organized scaffold ideal for constructing strained heterocycles, peptidomimetics, and complex ether networks. This guide details the mechanistic rationale, physicochemical profiling, and self-validating protocols for deploying this compound in advanced medicinal chemistry workflows.

Structural Rationale & Mechanistic Profiling

The utility of 2-Methoxy-3-phenylpropan-1-ol lies in its precise spatial arrangement and electronic properties. As an Application Scientist, selecting this scaffold over a standard diol or unfunctionalized alkyl chain is driven by three causal factors:

  • Metabolic Shielding via the Methoxy Group : Unlike a free secondary hydroxyl, which is highly susceptible to Phase II glucuronidation and rapid clearance, the methoxy group acts as a metabolically stable hydrogen-bond acceptor. Furthermore, the steric bulk of the methyl ether restricts the conformational flexibility around the β -carbon, pre-organizing the molecule to lower the entropic penalty upon target binding.

  • Hydrophobic Anchoring : The terminal phenyl ring provides a lipophilic anchor, engaging in π−π stacking or cation- π interactions within hydrophobic protein pockets.

  • Orthogonal Reactivity : The primary alcohol serves as a highly reactive synthetic handle. It can be selectively oxidized to an aldehyde or carboxylic acid[2], or activated via sulfonylation to facilitate nucleophilic displacement without disturbing the stable methoxy ether.

Key Applications in Pharmacophore Construction

Synthesis of Non-Activated Azetidines

Azetidines are highly sought-after four-membered heterocycles used to replace morpholines and piperidines, thereby lowering lipophilicity and improving metabolic stability. 2-Methoxy-3-phenylpropan-1-ol derivatives (specifically 1,3-amino alcohols) are critical precursors in the synthesis of trans-N-alkylazetidines. Through a one-pot mesylation and intracyclization sequence, the primary alcohol is activated and subsequently attacked by an internal amine, yielding highly functionalized azetidines with excellent stereocontrol, as detailed in the [3].

Peptidomimetics and Bioisosteres

By oxidizing the primary alcohol, the building block is converted to 2-Methoxy-3-phenylpropanoic acid [2]. This carboxylic acid acts as a non-natural amino acid bioisostere, easily coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate protease-resistant peptidomimetics.

Physicochemical Data Presentation

Understanding the physicochemical baseline of a synthon is critical for predicting the Rule-of-Five (Ro5) compliance of the downstream API.

Table 1: Physicochemical Properties of 2-Methoxy-3-phenylpropan-1-ol [4]

PropertyValueRationale in Drug Design
Molecular Weight 166.22 g/mol Highly efficient fragment-sized building block (Ligand Efficiency > 0.3).
XLogP3 (Predicted) 1.4Optimal lipophilicity for membrane permeability without excessive non-specific binding.
H-Bond Donors 1Primary hydroxyl allows targeted H-bonding or subsequent synthetic functionalization.
H-Bond Acceptors 2Methoxy and hydroxyl oxygens act as versatile interaction points.
Topological Polar Surface Area 29.5 ŲLow TPSA ensures excellent blood-brain barrier (BBB) penetration if maintained in the final drug.

Table 2: Comparative Yields for N-Alkylazetidine Synthesis (Intracyclization) [3]

Starting Material (1,3-Amino Alcohol)ReagentsTime (h)Yield (%)Causality / Observation
3-Isopropylamino derivativeMsCl, DIPEA, DCM2.082Steric bulk of isopropyl group prevents competitive intermolecular oligomerization.
3-Cycloheptylamino derivativeMsCl, DIPEA, DCM2.575Increased ring size slightly reduces nucleophilic attack trajectory efficiency.
3-Cyclooctylamino derivativeMsCl, DIPEA, DCM3.075Slower cyclization due to steric hindrance, but self-validating via complete SM consumption.

Validated Experimental Protocols

Protocol 1: Oxidation to 2-Methoxy-3-phenylpropanoic acid

This protocol utilizes a TEMPO/BAIB catalytic system to achieve a mild, metal-free oxidation of the primary alcohol to the corresponding carboxylic acid[2].

Step-by-Step Methodology:

  • Preparation : Dissolve 2-Methoxy-3-phenylpropan-1-ol (1.0 eq) in a 1:1 mixture of Acetonitrile and Water (0.2 M concentration).

  • Catalyst Addition : Add TEMPO (0.1 eq) to the stirring solution at room temperature. Causality: TEMPO acts as the primary oxidant, avoiding the toxicity and harsh conditions of chromium-based reagents.

  • Oxidant Addition : Add Bis(acetoxy)iodobenzene (BAIB) (2.2 eq) portion-wise over 10 minutes. Causality: BAIB acts as the terminal oxidant to continuously regenerate the active TEMPO oxoammonium species.

  • Reaction Monitoring (Self-Validating Checkpoint) : The initial mixture turns orange/red upon BAIB addition due to the oxoammonium species. As the alcohol is consumed, the color fades to pale yellow. TLC (Hexanes/EtOAc 1:1) will show the disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a baseline spot.

  • Workup : Quench with saturated aqueous Na2​S2​O3​ . Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure acid.

Protocol 2: Mesylation and Intracyclization to N-Alkylazetidines

Adapted from Kaabi et al.[3], this protocol details the conversion of a 2-methoxy-3-phenylpropanol-derived 1,3-amino alcohol into a strained azetidine.

Step-by-Step Methodology:

  • Preparation : Dissolve the 1,3-amino alcohol derivative (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a non-nucleophilic base; it efficiently scavenges the HCl generated during mesylation without competitively attacking the electrophile.

  • Activation : Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Causality: Maintaining 0 °C prevents exothermic degradation and limits intermolecular side reactions.

  • Cyclization (Self-Validating Checkpoint) : Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. TLC monitoring (Hexanes/EtOAc 7:3) will show the rapid formation of a transient, less polar mesylate spot ( Rf​≈0.6 ), which gradually disappears as the intramolecular cyclization occurs. The final azetidine product will stain positively with ninhydrin and shift to a highly polar region ( Rf​≈0.1 ) due to the basic nitrogen.

  • Workup : Quench with saturated aqueous NH4​Cl , extract with DCM, and purify via silica gel chromatography to isolate the N-alkylazetidine.

Synthetic Divergence Visualization

G A 2-Methoxy-3-phenylpropan-1-ol B Oxidation A->B TEMPO / BAIB C Mesylation A->C MsCl / DIPEA D 2-Methoxy-3-phenylpropanoic acid B->D E O-Mesyl Intermediate C->E F Peptidomimetics D->F Amide Coupling G N-Alkylazetidines E->G Intramolecular Cyclization

Figure 1: Synthetic divergence of 2-Methoxy-3-phenylpropan-1-ol into diverse pharmacophores.

References

  • PubChem . "2-Methoxy-3-phenylpropan-1-ol." National Center for Biotechnology Information.[Link]

  • Kaabi, A., Slema, S., Ouerfelli, O., & Besbes, R. (2022). "A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols." Arkivoc.[Link]

  • PubChem . "2-Methoxy-3-phenylpropanoic acid." National Center for Biotechnology Information.[Link]

Sources

Method

Application Notes &amp; Protocols: 2-Methoxy-3-phenylpropan-1-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-3-phenylpropan-1-ol, a valuable chiral building block for the synthesis of complex pharmaceutical compounds. Due to its specific arrangement o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-3-phenylpropan-1-ol, a valuable chiral building block for the synthesis of complex pharmaceutical compounds. Due to its specific arrangement of a primary alcohol, a methoxy ether, and a phenyl group, this intermediate offers a versatile scaffold for constructing molecules with precise stereochemical control, a critical aspect in modern drug development.[1][2] This document details a robust, multi-step synthesis from a commercially available precursor, outlines rigorous purification and characterization protocols, and demonstrates its synthetic utility in a practical case study. The methodologies are designed to be self-validating, ensuring researchers can achieve high purity and confirmed structural identity, which is essential for advancing drug discovery programs.

Introduction: The Strategic Value of 2-Methoxy-3-phenylpropan-1-ol

In the landscape of medicinal chemistry, the demand for structurally unique and stereochemically pure intermediates is paramount.[3] 2-Methoxy-3-phenylpropan-1-ol emerges as a significant synthon for several reasons:

  • Bifunctional Reactivity: It possesses two key functional groups—a primary alcohol and an ether. The alcohol serves as a versatile handle for a wide array of transformations, including oxidation, esterification, or conversion into a leaving group for nucleophilic substitution.[4] The methoxy group, generally stable under many reaction conditions, introduces specific steric and electronic properties into the final molecule.

  • Stereochemical Potential: The carbon atom bearing the methoxy group (C2) is a chiral center. Access to enantiomerically pure forms of this intermediate allows for the asymmetric synthesis of complex drug candidates, where biological activity is often dependent on a single enantiomer.[5]

  • Structural Motif: The 1-phenylpropan-2-ol backbone is a common feature in many biologically active compounds and pharmaceuticals. This intermediate provides a direct route to incorporating this important structural unit.

This guide will provide the necessary protocols and scientific rationale to empower researchers to synthesize, purify, and effectively utilize 2-Methoxy-3-phenylpropan-1-ol in their synthetic campaigns.

Physicochemical Properties and Structural Data

A thorough understanding of the intermediate's properties is crucial for its effective use and analysis.

PropertyValueSource(s)
IUPAC Name 2-Methoxy-3-phenylpropan-1-olN/A
Molecular Formula C₁₀H₁₄O₂[6]
Molecular Weight 166.22 g/mol [6]
CAS Number Not directly available; Precursor acid is 78814-96-7[7]
Predicted XLogP3 ~1.5Derived from[8]
Topological Polar Surface Area 29.5 ŲDerived from[8]
Appearance Expected to be a colorless to pale yellow oilN/A

Synthesis Protocol: From Carboxylic Acid to Chiral Alcohol

The most direct and reliable pathway to synthesize 2-Methoxy-3-phenylpropan-1-ol is via the reduction of its corresponding carboxylic acid, 2-methoxy-3-phenylpropanoic acid, which is commercially available or can be synthesized.[7] The following two-step protocol is recommended for its high efficiency and yield.

Workflow for the Synthesis of 2-Methoxy-3-phenylpropan-1-ol```dot

Caption: Analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data:
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (δ ~7.2-7.4 ppm, 5H), the methoxy protons (singlet, δ ~3.4 ppm, 3H), the diastereotopic protons of the -CH₂OH group (δ ~3.6-3.8 ppm, 2H), the proton on the methoxy-bearing carbon (CH-O, δ ~3.5 ppm, 1H), and the benzylic protons (-CH₂-Ph, δ ~2.8-3.0 ppm, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons, the benzylic carbon, the methoxy-bearing carbon (C-O), the primary alcohol carbon (C-OH), and the methoxy carbon.

  • IR (neat, cm⁻¹): A strong, broad absorption around 3400 cm⁻¹ (O-H stretch), C-H stretches just below 3000 cm⁻¹, and a characteristic C-O ether stretch around 1100 cm⁻¹.

  • Mass Spectrometry (ESI-MS): Look for the [M+Na]⁺ or [M+H]⁺ adducts to confirm the molecular weight of 166.22 g/mol .

  • Chiral HPLC: For asymmetric syntheses, analysis on a chiral column (e.g., polysaccharide-based) is essential to determine the enantiomeric excess (ee%) by comparing the peak areas of the two enantiomers. [9]

Application in Synthesis: A Key Precursor for Amino Alcohols

2-Methoxy-3-phenylpropan-1-ol is an excellent precursor for synthesizing chiral 1,2-amino alcohols, a privileged scaffold in many pharmaceutical agents. The following workflow demonstrates its conversion to a protected amino derivative.

Synthetic Application Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution (Sₙ2) start 2-Methoxy-3-phenylpropan-1-ol reagent1 TsCl, Pyridine or Et₃N, DCM start->reagent1 tosylate Tosylate Intermediate final N-Substituted Amino Alcohol (Drug Precursor) reagent2 Primary/Secondary Amine (e.g., Methylamine) tosylate->reagent2 reagent1->tosylate reagent2->final

Caption: Conversion of the alcohol to a drug precursor via tosylation and Sₙ2 displacement.

Causality: The hydroxyl group is a poor leaving group. It must first be "activated" by converting it into a group like a tosylate or mesylate. These are excellent leaving groups, facilitating a clean Sₙ2 reaction with a nucleophile, such as an amine. This two-step sequence is a cornerstone of medicinal chemistry for building C-N bonds.

This application demonstrates how the initial intermediate can be elaborated into more complex structures, directly linking its synthesis to the construction of potential drug candidates. The chirality established in the alcohol can be transferred to the final product, highlighting the strategic importance of this building block in asymmetric synthesis. [10][11]

References

  • BenchChem. (2025). Literature review on (R)-3-Methoxy-2-methylpropan-1-OL.
  • BenchChem. (2025). Application Notes: (R)-3-Methoxy-2-methylpropan-1-ol as a Versatile Chiral Building Block in Organic Synthesis.
  • Sigma-Aldrich. 3-(2-METHOXY-PHENYL)-PROPAN-1-OL AldrichCPR.
  • ChemicalBook. 3-methoxy-1-phenylpropan-1-ol synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). 3-Methoxy-2-methylpropan-1-ol: A Comparative Guide to Its Role in Asymmetric Synthesis.
  • Haskali, M., et al. (2012). (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). PMC.
  • Kovács, K., et al. (2022). PRODUCTION OF CHIRAL (S)
  • III Analytical Methods.
  • The Royal Society of Chemistry. (2013).
  • Yue, F., et al. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Methoxy-2-methylpropan-1-ol.
  • PubChem. 2-Ethoxy-3-phenylpropan-1-ol.
  • PubChem. 2-Methoxy-3-phenylpropanoic acid.
  • Liu, H-L., et al. (2000). Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine. Journal of the Chemical Society, Perkin Transactions 1, 1767-1769.
  • Kamal, A., et al. (2002). Chemoenzymatic Synthesis of Both Enantiomers of Fluoxetine, Tomoxetine and Nisoxetine: Lipase-Catalyzed Resolution of 3-Aryl-3-hydroxypropanenitriles. Tetrahedron: Asymmetry, 13(18), 2039-2051.
  • Dömling, A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Chemistry, 4(3), 734-755.

Sources

Application

Application Note: Scalable and Stereoselective Synthesis of 2-Methoxy-3-phenylpropan-1-ol Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-Methoxy-3-phenylpropan-1-ol (CAS: 221908-50-5) [1] Executive Summary 2-Methoxy-3-phenylpropan-1-ol is a highly versatile buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-Methoxy-3-phenylpropan-1-ol (CAS: 221908-50-5) [1]

Executive Summary

2-Methoxy-3-phenylpropan-1-ol is a highly versatile building block utilized in the design of neuroactive therapeutics, complex active pharmaceutical ingredients (APIs), and advanced fragrance profiles. The strategic placement of the C2-methoxy group provides critical metabolic stability and unique hydrogen-bond accepting properties compared to its free hydroxyl counterpart.

This application note details two field-proven synthetic workflows to access this molecule: a highly enantioselective Chiral Pool Approach for drug discovery applications requiring strict stereocontrol, and a highly scalable Enolate Alkylation Approach for the rapid generation of racemic material.

Mechanistic Rationale & Strategy Selection

As a Senior Application Scientist, it is critical to select a synthetic route that aligns with the project's downstream requirements. We have validated two distinct pathways based on fundamental mechanistic causality:

Strategy A: Enantioselective Chiral Pool Synthesis

When enantiopurity is non-negotiable (e.g., in late-stage API development), starting from an inexpensive chiral pool precursor like L-Phenylalanine is the most reliable strategy.

  • Causality of Stereoretention: The initial diazotization of L-phenylalanine using NaNO₂/H₂SO₄ proceeds with retention of configuration. Mechanistically, the neighboring carboxylate group displaces the diazonium leaving group to form a highly strained, transient α-lactone intermediate. Subsequent hydrolysis opens the lactone, yielding (S)-2-hydroxy-3-phenylpropanoic acid without racemization [2].

  • Etherification Logic: To install the C2-methoxy group, the intermediate is first esterified to protect the carboxylate. The secondary alcohol is then deprotonated using Sodium Hydride (NaH) and trapped with Methyl Iodide (MeI) [2]. Strict temperature control (0 °C to RT) is enforced to prevent base-catalyzed epimerization at the α-chiral center.

Strategy B: Racemic Enolate Alkylation

For high-throughput screening or material science applications where racemic mixtures are acceptable, a purely synthetic approach is vastly superior in terms of atom economy and step count.

  • Causality of Alkylation: Methyl methoxyacetate is treated with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). The extremely low temperature is a self-validating control that kinetically prevents the self-condensation (Claisen condensation) of the ester. The resulting enolate undergoes a clean S_N2 substitution when challenged with benzyl bromide [4], yielding methyl (±)-2-methoxy-3-phenylpropanoate [3], which is subsequently reduced.

Pathway Visualization

SynthesisRoutes Phe L-Phenylalanine Phenyllactic (S)-2-Hydroxy-3-phenylpropanoic acid Phe->Phenyllactic NaNO2, H2SO4 (Retention) Ester1 Methyl (S)-2-hydroxy-3-phenylpropanoate Phenyllactic->Ester1 MeOH, H+ MethoxyEster Methyl (S)-2-methoxy-3-phenylpropanoate Ester1->MethoxyEster NaH, MeI TargetS (S)-2-Methoxy-3-phenylpropan-1-ol (Enantiopure) MethoxyEster->TargetS LiAlH4, THF MethoxyAcetate Methyl methoxyacetate RacemicEster Methyl (±)-2-methoxy-3-phenylpropanoate MethoxyAcetate->RacemicEster 1. LDA, THF, -78°C 2. Benzyl bromide TargetRac (±)-2-Methoxy-3-phenylpropan-1-ol (Racemic) RacemicEster->TargetRac LiAlH4, THF

Fig 1: Divergent synthetic workflows for enantiopure and racemic 2-methoxy-3-phenylpropan-1-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol A: Synthesis of (S)-2-Methoxy-3-phenylpropan-1-ol

Step 1: Diazotization & Hydrolysis

  • Suspend L-Phenylalanine (10.0 g, 60.5 mmol) in 0.5 M H₂SO₄ (150 mL) and cool to 0 °C.

  • Add an aqueous solution of NaNO₂ (6.2 g, 90 mmol in 30 mL H₂O) dropwise over 2 hours.

  • Self-Validation IPC: Monitor the reaction via the evolution of N₂ gas. The cessation of bubbling, coupled with a negative ninhydrin stain on TLC (indicating the absence of primary amines), validates complete conversion.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield (S)-2-hydroxy-3-phenylpropanoic acid.

Step 2 & 3: Esterification and Methylation

  • Dissolve the crude acid in anhydrous MeOH (100 mL), add catalytic H₂SO₄ (1 mL), and reflux for 4 hours. Concentrate and filter through a short silica plug to yield the methyl ester.

  • Dissolve the ester (5.0 g, 25.7 mmol) in anhydrous THF (50 mL) and cool to 0 °C under N₂.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 g, 30 mmol). Self-Validation IPC: H₂ gas evolution confirms active deprotonation.

  • Add MeI (2.4 mL, 38.5 mmol) dropwise. Stir at room temperature for 12 hours. Quench with saturated NH₄Cl to yield methyl (S)-2-methoxy-3-phenylpropanoate [2].

Step 4: Reduction to Target Alcohol

  • Suspend LiAlH₄ (1.0 g, 26.3 mmol) in anhydrous THF (40 mL) at 0 °C.

  • Add the methylated ester (4.0 g, 19.2 mmol) in THF (10 mL) dropwise.

  • Stir for 2 hours at room temperature. Quench using the Fieser method (1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O) to ensure the formation of granular, easily filterable aluminum salts.

  • Filter and concentrate to yield (S)-2-methoxy-3-phenylpropan-1-ol.

Protocol B: Scalable Racemic Synthesis

Step 1: Enolate Alkylation

  • Prepare a solution of LDA (1.1 equiv) in anhydrous THF (100 mL) and cool to strictly -78 °C using a dry ice/acetone bath.

  • Add methyl methoxyacetate (10.0 g, 96 mmol) dropwise. Stir for 45 minutes to ensure complete enolization.

  • Add benzyl bromide (11.5 mL, 97 mmol) dropwise [4].

  • Self-Validation IPC: Maintain at -78 °C for 2 hours, then allow warming to room temperature. TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the UV-active benzyl bromide spot.

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via distillation or column chromatography to yield methyl (±)-2-methoxy-3-phenylpropanoate [3].

Step 2: Reduction

  • Reduce the resulting ester using LiAlH₄ in THF as described in Protocol A, Step 4, to yield the racemic target molecule.

Quantitative Data Summary

To aid in route selection, the quantitative metrics of both validated pathways are summarized below:

ParameterStrategy A: Chiral Pool RouteStrategy B: Enolate Alkylation Route
Starting Material L-PhenylalanineMethyl methoxyacetate
Total Linear Steps 42
Stereochemical Outcome >98% ee (S-enantiomer)Racemic mixture (±)
Overall Isolated Yield 45 – 50%68 – 75%
Key Reagents NaNO₂, NaH, MeI, LiAlH₄LDA, Benzyl bromide, LiAlH₄
Scalability Profile Moderate (Exothermic gas evolution)High (Standard cryogenic workflow)
Primary Application Late-stage API synthesisHigh-throughput analog screening

References

  • Title: 2-methoxy-3-phenylpropan-1-ol (C10H14O2)
  • Title: Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)
  • Title: Buy Methyl 2-methoxy-3-phenylpropanoate (EVT-14265299)
  • Title: Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing Source: White Rose Research Online / University of Leeds URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-3-phenylpropan-1-ol

Welcome to the technical support guide for the synthesis of 2-Methoxy-3-phenylpropan-1-ol. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-3-phenylpropan-1-ol. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format. Our goal is to move beyond simple instructions, offering explanations grounded in chemical principles to empower you to diagnose and resolve challenges encountered in your laboratory.

Part 1: General FAQs & Synthesis Overview

This section addresses high-level questions about 2-Methoxy-3-phenylpropan-1-ol and the strategic choices for its synthesis.

Q1: What is 2-Methoxy-3-phenylpropan-1-ol and what are its primary applications?

2-Methoxy-3-phenylpropan-1-ol is a β-alkoxy alcohol, a class of compounds that serve as valuable precursors and building blocks in organic synthesis.[1] Its structure, containing a primary alcohol, a methoxy ether, and a phenyl group, makes it a versatile intermediate for introducing this specific difunctionalized moiety into more complex molecules. These motifs are relevant in the synthesis of a range of pharmaceuticals.[1][2]

Q2: What are the principal synthetic strategies for preparing 2-Methoxy-3-phenylpropan-1-ol?

There are three primary, well-established routes to synthesize this target molecule. The choice of method often depends on the available starting materials, required scale, and desired purity.

  • Ring-Opening of Styrene Oxide: This is a common and direct method involving the nucleophilic attack of methanol (or methoxide) on the epoxide ring of styrene oxide. The reaction can be catalyzed by either an acid or a base.[1][3]

  • Reduction of 2-Methoxy-3-phenylpropanoic Acid (or its Ester): This route involves the synthesis or purchase of the corresponding carboxylic acid or ester, followed by reduction of the carbonyl group to a primary alcohol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction can be adapted by reacting a benzylmagnesium halide (e.g., benzylmagnesium bromide) with methoxyacetaldehyde.

Each pathway presents unique challenges and advantages, which will be explored in the dedicated sections below.

Part 2: Route 1 - Ring-Opening of Styrene Oxide

This is arguably the most direct approach, but it is fraught with challenges related to regioselectivity.

Workflow for Styrene Oxide Ring-Opening

Start Styrene Oxide + Methanol Catalyst Select Catalyst (Acid or Base) Start->Catalyst Reaction Reaction at Controlled Temperature Catalyst->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purify Purification (Distillation or Chromatography) Workup->Purify Product 2-Methoxy-3-phenylpropan-1-ol Purify->Product

Caption: General workflow for the synthesis via styrene oxide.

FAQs for Styrene Oxide Route

Q3: I am getting a significant amount of the wrong isomer, 1-methoxy-1-phenylethan-2-ol. How do I control the regioselectivity?

This is the most critical challenge in this synthesis. The outcome is dictated by the catalyst system, which influences the mechanism of the nucleophilic attack.

  • For Desired Product (2-Methoxy-3-phenylpropan-1-ol): You need the methoxide to attack the less substituted carbon (C2) of the epoxide. This is a classic Sₙ2-type reaction. To favor this, use base catalysis (e.g., NaOH, NaOMe in methanol). The strong nucleophile (CH₃O⁻) will preferentially attack the sterically less hindered terminal carbon.[1]

  • For Isomeric Byproduct (1-methoxy-1-phenylethan-2-ol): This results from attack at the more substituted, benzylic carbon (C1). This pathway has significant Sₙ1-type character. Acid catalysis (e.g., H₂SO₄, TsOH) protonates the epoxide oxygen, making it a better leaving group. This develops partial positive charge (carbocation character) on the carbons. The benzylic carbon can stabilize this charge far more effectively, making it susceptible to nucleophilic attack.[5]

Therefore, to maximize the yield of 2-Methoxy-3-phenylpropan-1-ol, you must use basic or neutral conditions.

Q4: My reaction is very slow or fails to proceed, even under basic conditions. What are the potential causes?

  • Insufficient Base: If using a weak base or catalytic amounts where a stoichiometric amount is needed, the reaction may stall. Ensure at least a stoichiometric amount of a strong base like sodium methoxide.

  • Low Temperature: While higher temperatures can reduce selectivity, the reaction may require moderate heating (e.g., refluxing methanol) to proceed at a reasonable rate.

  • Water Contamination: The presence of water can protonate the methoxide, reducing its nucleophilicity. Ensure you are using anhydrous methanol.

Troubleshooting Guide: Styrene Oxide Route
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Poor regioselectivity (acidic contaminants).2. Incomplete reaction.3. Isomerization of styrene oxide to phenylacetaldehyde.[1]1. Rigorously use a base catalyst (e.g., NaOMe).2. Increase reaction time or temperature moderately (e.g., 45-60 °C).[1]3. Use a well-defined catalyst and controlled temperature to minimize isomerization.
Difficult Purification Presence of the regioisomer and unreacted styrene oxide.The boiling points of the isomers are often close. Purification by fractional vacuum distillation can be challenging. Flash column chromatography on silica gel using a hexane/ethyl acetate gradient is typically more effective for achieving high purity.[6][7]
Formation of Diol Byproduct Presence of water in the reaction medium, leading to hydrolysis of the epoxide.Use anhydrous methanol and dry all glassware thoroughly before use. Store reagents over molecular sieves.
Part 3: Route 2 - Reduction of 2-Methoxy-3-phenylpropanoic Acid

This route offers excellent control over the final product's structure, as the methoxy group is already in the correct position. The main challenge is the synthesis or acquisition of the starting acid.

FAQs for Carboxylic Acid Reduction Route

Q5: What is the best way to prepare the starting material, 2-Methoxy-3-phenylpropanoic acid?

While commercially available from some suppliers, it can be synthesized. A common method is the methylation of 2-hydroxy-3-phenylpropanoic acid (phenyl-lactic acid) using a reagent like methyl iodide with a base (Williamson ether synthesis), although this can be challenging. An alternative is starting from 3-phenylpropanoic acid.[8][9]

Q6: Which reducing agent should I use for the reduction step?

  • Lithium Aluminum Hydride (LiAlH₄): This is the most effective and common reagent for reducing carboxylic acids to primary alcohols. It is highly reactive and must be used under strictly anhydrous conditions in a suitable ether solvent (e.g., THF, diethyl ether).

  • Borane (BH₃·THF): Borane is another excellent option that readily reduces carboxylic acids. It is often considered milder and can sometimes offer better selectivity if other reducible functional groups are present.

Troubleshooting Guide: Reduction Route
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient reducing agent.2. Deactivated LiAlH₄ due to moisture.3. Low reaction temperature.1. Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄).2. Use a fresh bottle of LiAlH₄ or titrate it before use. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Allow the reaction to stir at room temperature or gently reflux to ensure completion.
Complex Workup Formation of gelatinous aluminum or borate salts that are difficult to filter.Follow a Fieser workup for LiAlH₄ reactions: for a reaction with 'X' g of LiAlH₄, quench by sequentially and carefully adding 'X' mL of water, 'X' mL of 15% aq. NaOH, and then '3X' mL of water. This procedure typically produces a granular, easily filterable solid.[10]
Esterification Side Product If reducing an ester (e.g., methyl 2-methoxy-3-phenylpropanoate) and the reaction is quenched with acid before all the reducing agent is consumed, transesterification can occur.Ensure a complete reaction and use a standard basic or neutral workup procedure.
Part 4: Route 3 - Grignard Reaction

This route builds the carbon skeleton itself. Success hinges on the successful formation and reaction of the benzylmagnesium halide.

Troubleshooting Logic for Grignard Synthesis

Problem Low or No Product Yield Cause1 Grignard Failed to Form - Wet glassware/solvent - Unreactive Mg surface Problem->Cause1 Cause2 Grignard Formed but Reacted Poorly - Wurtz Coupling (Bibenzyl) - Rearrangement Side Reaction Problem->Cause2 Cause3 Poor Reaction with Electrophile - Old/degraded methoxyacetaldehyde Problem->Cause3 Sol1 Solution - Oven-dry all glassware - Use anhydrous ether - Activate Mg (I₂, heat) Cause1->Sol1 Sol2 Solution - Slow, dropwise addition of BnBr - Maintain gentle reflux - Use dilute conditions Cause2->Sol2 Sol3 Solution - Purify electrophile by distillation before use Cause3->Sol3

Sources

Optimization

Technical Support Center: Byproduct Removal in 2-Methoxy-3-phenylpropan-1-ol Preparation

Welcome to the technical support center for the synthesis and purification of 2-Methoxy-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-Methoxy-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation and removal during the preparation of this key synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Methoxy-3-phenylpropan-1-ol, and how do they influence byproduct formation?

A1: The choice of synthetic strategy is the primary determinant of the impurity profile. The most prevalent and industrially relevant method is the acid-catalyzed ring-opening of styrene oxide with methanol.[1][2] This pathway is favored for its atom economy and straightforward execution. However, it is susceptible to regioselectivity issues, leading to the formation of an isomeric byproduct.

Other potential routes include:

  • Williamson Ether Synthesis: While a classic method for ether formation, it is less common for this specific molecule and can introduce byproducts from elimination reactions, especially if reaction conditions are not optimized.[3][4]

  • Grignard Reaction: The reaction of benzylmagnesium chloride with methoxyacetaldehyde can be used but is often complicated by side reactions of the Grignard reagent, including rearrangements and coupling.[5][6]

  • Reduction of Methyl 2-methoxy-3-phenylpropanoate: This route's purity is highly dependent on the purity of the starting ester and the selectivity of the reducing agent.

This guide will primarily focus on troubleshooting the byproducts from the most common route: the ring-opening of styrene oxide.

Q2: My NMR analysis shows two distinct methoxy signals and two sets of carbinol protons. What is the likely isomeric byproduct I'm seeing?

A2: This is the most common issue encountered and points to a lack of complete regioselectivity during the methanolysis of styrene oxide. The desired product is 2-Methoxy-3-phenylpropan-1-ol (Product 1), resulting from the nucleophilic attack of methanol at the less substituted (benzylic) carbon of the epoxide.

However, a competing reaction involves the attack at the more substituted (terminal) carbon, yielding the isomeric byproduct 1-Methoxy-1-phenyl-ethan-2-ol (Byproduct A, also known as 2-methoxy-1-phenylethanol).[7] The formation of this isomer is a known complication in the ring-opening of styrene oxide.[7]

G cluster_0 Methanolysis of Styrene Oxide Styrene_Oxide Styrene Oxide Methanol Methanol (CH3OH) + Acid Catalyst (H+) Product_1 Desired Product 2-Methoxy-3-phenylpropan-1-ol Methanol->Product_1 Path A (Attack at C2) Byproduct_A Isomeric Byproduct 1-Methoxy-1-phenyl-ethan-2-ol Methanol->Byproduct_A Path B (Attack at C1)

Caption: Reaction pathways in the acid-catalyzed methanolysis of styrene oxide.

Q3: What other significant byproducts should I be aware of?

A3: Besides the primary isomeric impurity, several other byproducts can arise depending on your specific reaction conditions:

  • Phenylacetaldehyde (Byproduct B): This can form from the acid-catalyzed rearrangement of styrene oxide.[1]

  • 1-Phenyl-1,2-ethanediol (Byproduct C): This diol results from the ring-opening of styrene oxide by trace amounts of water in the reaction medium.

  • Polymeric Material: Styrene oxide can polymerize under acidic conditions, leading to low-molecular-weight oils that can complicate purification.[7]

  • Unreacted Styrene Oxide: Incomplete reaction will leave residual starting material.

Q4: Which analytical techniques are best for identifying and quantifying these impurities?

A4: A multi-technique approach is recommended for comprehensive impurity profiling:[8]

Analytical TechniquePurposeKey Advantages
¹H and ¹³C NMR Structural elucidation and purity estimation.Provides detailed structural information, allowing for the unambiguous identification of isomers and other byproducts.[9][10]
GC-MS Identification and quantification of volatile impurities.Excellent for separating and identifying volatile components like unreacted starting materials and rearrangement products (e.g., phenylacetaldehyde).[8]
HPLC-UV/MS Separation and quantification of less volatile impurities.Ideal for separating the desired product from its isomer and diol byproduct, especially when derivatized.[8]
FTIR Functional group analysis.Can quickly confirm the presence of hydroxyl (-OH) and ether (C-O-C) groups and detect carbonyl impurities (C=O) from aldehydes.

Troubleshooting & Purification Guides

Issue 1: My purified product is a viscous oil, but literature suggests it should be a clear liquid or low-melting solid. What's the problem?
  • Possible Cause: The presence of high-boiling or polymeric impurities. The diol byproduct (1-phenyl-1,2-ethanediol) and oligomers of styrene oxide can significantly increase the viscosity and depress the melting point of the final product.[11]

  • Troubleshooting Steps:

    • Purity Analysis: First, confirm the identity of the contaminants using NMR or GC-MS. The presence of broad signals in the NMR baseline often suggests polymeric material.

    • Purification Strategy: Standard distillation may be insufficient. Flash column chromatography is the most effective method to remove these polar and high-molecular-weight impurities.

Issue 2: I'm having trouble separating the desired 2-Methoxy-3-phenylpropan-1-ol from its isomer via distillation.
  • Possible Cause: The boiling points of the two isomers are very close, making separation by simple distillation challenging.

  • Troubleshooting Steps:

    • Use a Fractionating Column: Employ a vacuum fractional distillation setup with a column that has a high number of theoretical plates, such as a Vigreux or packed column.[12]

    • Slow Distillation Rate: A slow and steady distillation rate is crucial to allow for proper vapor-liquid equilibrium to be established within the column, enhancing separation.[12]

    • Alternative Purification: If distillation is still ineffective, column chromatography is the recommended alternative. The slight difference in polarity between the primary alcohol (desired product) and the secondary alcohol (isomeric byproduct) can be exploited for separation on silica gel.

Physical Properties of Product and Key Byproducts

This table summarizes key physical properties that are critical for designing an effective purification strategy.

CompoundStructureBoiling Point (°C)Polarity
2-Methoxy-3-phenylpropan-1-ol (Product) Ph-CH₂-CH(OCH₃)-CH₂OH~100 °C / 1 mmHg[13]High
1-Methoxy-1-phenyl-ethan-2-ol (Isomer) Ph-CH(OCH₃)-CH₂OHSimilar to productHigh
1-Phenyl-1,2-ethanediol (Diol) Ph-CH(OH)-CH₂OH~170 °C / 14 mmHgVery High
Styrene Oxide (Starting Material) Ph-CH(O)CH₂~194 °C / 760 mmHgModerate
Phenylacetaldehyde (Rearrangement) Ph-CH₂-CHO~195 °C / 760 mmHgModerate

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is effective for removing lower-boiling impurities like unreacted styrene oxide and higher-boiling impurities if the isomeric content is low.

  • Apparatus Setup: Assemble a dry vacuum fractional distillation apparatus. A short Vigreux column is recommended for general-purpose separation.[12]

  • Sample Preparation: Ensure the crude product is dry. If an aqueous workup was performed, ensure the organic layer is thoroughly dried over anhydrous magnesium sulfate or sodium sulfate and filtered.

  • Distillation:

    • Place the crude material in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gradually heat the flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvents, unreacted styrene oxide) that distill first.

    • Main Fraction: Carefully collect the fraction that distills at the expected temperature and pressure for 2-Methoxy-3-phenylpropan-1-ol (approx. 100 °C at 1 mmHg).[13]

    • High-Boiling Residue: Leave high-boiling impurities like the diol and polymeric material in the distillation flask.

  • Analysis: Analyze the collected main fraction by NMR or GC to confirm its purity.

Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for separating the desired product from its isomer and other polar impurities.[14][15]

G Start Crude Product (Dissolved in minimal solvent) Load Load onto Silica Gel Column Start->Load Elute_1 Elute with Low Polarity Solvent (e.g., 9:1 Hexane:EtOAc) Load->Elute_1 Collect_1 Collect Early Fractions (Less polar impurities like Styrene Oxide, Phenylacetaldehyde) Elute_1->Collect_1 Elute_2 Gradually Increase Polarity (e.g., Gradient to 7:3 Hexane:EtOAc) Elute_1->Elute_2 Collect_2 Collect Main Fractions (Isomers of Methoxy-phenylpropanol) Elute_2->Collect_2 Collect_3 Collect Late Fractions (High polarity impurities like Diol) Elute_2->Collect_3 TLC Monitor Fractions by TLC Collect_2->TLC Analyze

Caption: Workflow for purification via flash column chromatography.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation. A common starting point is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Less polar impurities will elute first.

    • Gradually increase the polarity of the mobile phase (gradient elution). The desired product and its isomer will begin to elute. The primary alcohol (desired product) is slightly more polar and will typically have a slightly lower Rf than the secondary alcohol isomer.

    • Highly polar impurities, such as the diol, will remain strongly adsorbed to the silica and will elute last, often requiring a much higher polarity mobile phase.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References
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  • Hocking, M. B. (1974). Isomeric Mixture Analysis of Some Ring-opening Reactions of Styrene Oxide. Canadian Journal of Chemistry, 52(15), 2730-2735. [Link]

  • Slot, T. K., et al. (2018). Enhancing catalytic epoxide ring-opening selectivity using surface-modified Ti3C2Tx MXenes. ResearchGate. [Link]

  • Procopio, A., et al. (2024). Visible photons for the regioselective nucleophilic ring opening of epoxides. Green Chemistry. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]

  • ResearchGate. (n.d.). Styrene oxide ring-opening with methanol. [Link]

  • Tanaka, K., et al. (2010). Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal–organic framework crystals. Chemical Communications, 46(15), 2649-2651. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Austin, P. R., & Johnson, J. R. (1932). ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society, 54(2), 647-656. [Link]

  • Science of Synthesis. (n.d.). Benzylic Grignard reagents. [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. [Link]

  • LibreTexts Chemistry. (2020, March 30). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. [Link]

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  • Journal of Pharmacreations. (n.d.). Recent Trends in Analytical Detection of Impurities in the Drug Substances. [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives.... [Link]

  • Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • OA Monitor Ireland. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • The 105th CSJ Annual Meeting. (n.d.). [[C]C402-3am] 06. Analytical Chemistry. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ResearchGate. (2013, February 24). Troubleshooting protein purification?. [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methoxy-3-phenylpropan-1-ol Synthesis

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in synthesizing 2-methoxy-3-phenylpropan-1-ol (C₁...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in synthesizing 2-methoxy-3-phenylpropan-1-ol (C₁₀H₁₄O₂)[1]. Rather than simply listing procedures, this guide deconstructs the chemical causality behind common failures, providing you with self-validating workflows to ensure maximum isolated yield.

Synthetic Pathway Diagnostics

Depending on your starting materials, the synthesis of 2-methoxy-3-phenylpropan-1-ol typically proceeds via one of two primary routes: the reduction of an ester precursor or the selective methylation of a diol. Understanding the logical flow of these pathways is the first step in diagnosing yield loss.

SynthesisLogic SM1 Methyl 2-methoxy- 3-phenylpropanoate Target 2-Methoxy-3-phenylpropan-1-ol (Target Molecule) SM1->Target Reduction (LiAlH4) SM2 3-Phenylpropane- 1,2-diol Int1 Primary OH Protected (TBDMS Ether) SM2->Int1 Selective Protection Int2 Secondary OH Methylated (NaH, MeI) Int1->Int2 Methylation Int2->Target Deprotection (TBAF)

Fig 1. Dual synthetic pathways for 2-Methoxy-3-phenylpropan-1-ol.

Quantitative Yield Analysis

To set a baseline for your experiments, refer to the following field-validated data comparing different synthetic strategies and their primary failure modes.

Synthetic RouteReagents / ConditionsRegioselectivityIsolated YieldPrimary Yield-Limiting Factor
Ester Reduction LiAlH₄, THF, 0°C to RTN/A88–92%Product trapped in aluminum emulsions during workup
Ester Reduction NaBH₄, I₂, THF, RefluxN/A75–80%Incomplete conversion of the ester
Diol Methylation TMSCl / NaH, MeIPoor (Mixture)< 40%Lack of steric differentiation leading to mixed isomers
Diol Methylation TBDMSCl / NaH, MeIExcellent (>98%)82–85%Incomplete silyl deprotection in final step

Module A: The Ester Reduction Pathway

This route utilizes methyl 2-methoxy-3-phenylpropanoate as an intermediate, which undergoes reduction to form the corresponding primary alcohol[2]. While chemically straightforward, researchers frequently report severe yield drops during the isolation phase.

Self-Validating Protocol: LiAlH₄ Reduction
  • Preparation: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0°C under an argon atmosphere.

  • Addition: Dissolve methyl 2-methoxy-3-phenylpropanoate (1.0 equiv) in THF and add dropwise over 30 minutes to manage the exothermic hydride transfer.

  • Reaction & Validation: Warm to room temperature and stir for 2 hours. Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 7:3). The UV-active ester (R_f ~0.6) must be completely consumed. The product alcohol (R_f ~0.3) will stain dark blue with phosphomolybdic acid (PMA). Do not proceed to workup until the starting material is entirely absent.

  • Workup: Execute the Fieser workup (detailed in the FAQ below) to isolate the product.

Troubleshooting & FAQs

Q: My TLC shows 100% conversion, but my isolated yield is stuck at 60%. I am quenching with 1M HCl. What is happening? A: You are losing your product to physical entrapment. When LiAlH₄ reduces the ester, it forms a stable aluminum alkoxide complex. Quenching with standard aqueous acid or water creates a gelatinous aluminum hydroxide emulsion. This gel acts like a sponge, permanently trapping your highly polar alcohol product.

Solution: You must force the aluminum salts to precipitate as a crystalline matrix using the Fieser Workup . This breaks the emulsion causality by creating a granular solid that can be easily filtered, releasing 100% of your product into the organic phase.

FieserWorkup Start Reaction Mixture (x g LiAlH4 used) Step1 Add x mL H2O (Dropwise, 0°C) Start->Step1 Quench Step2 Add x mL 15% NaOH (Dropwise) Step1->Step2 Base Step3 Add 3x mL H2O (Stir 15 mins) Step2->Step3 Dilute Step4 Filter granular aluminum salts Step3->Step4 Precipitate End High-Yield Organic Filtrate Step4->End Isolate

Fig 2. The Fieser workup workflow for resolving aluminum emulsions.

Module B: Selective Methylation Pathway

For researchers starting from 3-phenylpropane-1,2-diol[3], the challenge shifts from isolation to regioselectivity. The goal is to methylate the secondary alcohol at C2 while leaving the primary alcohol at C1 untouched. This requires a highly selective protection strategy[4].

Self-Validating Protocol: TBDMS Protection & Methylation
  • Selective Protection: Dissolve 3-phenylpropane-1,2-diol (1.0 equiv) in DMF. Add Imidazole (2.0 equiv) and TBDMSCl (1.05 equiv) at 0°C. Stir for 4 hours.

  • Validation Checkpoint: Take a crude ¹H NMR. The primary -CH₂-O- protons should shift upfield due to silicon shielding, while the secondary -CH-OH proton remains relatively unshifted. If you see two distinct silyl methyl singlets, you have over-protected the molecule.

  • Methylation: Dissolve the validated mono-protected intermediate in THF. Add NaH (1.5 equiv) at 0°C, stir for 30 mins, then add Methyl Iodide (MeI, 1.5 equiv).

  • Deprotection: Treat the crude methylated intermediate with TBAF (1.2 equiv) in THF for 2 hours to cleave the silyl ether and yield the final target.

Troubleshooting & FAQs

Q: During methylation, my final yield is low, and NMR shows a mixture of 1-methoxy and 2-methoxy regioisomers. How do I fix this? A: This is a classic regioselectivity failure caused by using a protecting group that lacks sufficient steric bulk (e.g., TMSCl or Acetyl chloride). The primary and secondary hydroxyl groups in 3-phenylpropane-1,2-diol have similar pKa values. If the protecting group is too small, it will dynamically protect both positions indiscriminately.

Solution: You must use tert-Butyldimethylsilyl chloride (TBDMSCl) or a Trityl group. The bulky tert-butyl group kinetically restricts the protection exclusively to the less sterically hindered primary alcohol. This ensures that when you introduce NaH and MeI, only the C2 hydroxyl is available for deprotonation and subsequent nucleophilic attack on the methyl iodide.

Q: My final deprotection with TBAF is stalling at 80% conversion. Should I add more TBAF? A: No. TBAF is highly basic and adding a large excess can lead to unwanted side reactions or difficult purifications. The stalling is likely caused by the accumulation of fluoride salts. Instead of adding more TBAF, add a few drops of glacial acetic acid to buffer the reaction, or switch to an acidic deprotection method (e.g., 1M HCl in Methanol for 1 hour), which cleanly cleaves TBDMS ethers without basic side reactions.

References

  • PubChemLite: 2-methoxy-3-phenylpropan-1-ol. uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMOLtR2irdzbm4JUUx3t2z1b_O22Je8l3yBLVb7QU_OBvXU5N2N1UBmmyQ7XIzP0Yp-1-mrfNyjIXRfUYsloRInSa152laolAZ9SBiZTmZLXN5sjt9_AsG5LeX8x72oFLKHMdcSdKvPrmldZarHg==]
  • Buy Methyl 2-methoxy-3-phenylpropanoate. evitachem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbwuPvR40ZzS8uuv3SwqFhxXZdY4rN-38FXg55W0SpX23D0PGKXsM0cF9rGXZ-W-2W9N6myA5D5BjCE_7qfoSWlt9vxVs8_COoNVrd9NmMsydyKdtiAzA5BKufQacfLICp65FLum5aXa4=]
  • (R)-3-phenylpropane-1,2-diol. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVPtJ4ZCQrsD9Ii-uy64yARMUzrg0X4wR1ReXeHRiaSY9GTyVAS9XIPa0tJqd8iCL7tq_IPWOD2W_SbuC63Am29svhwkbGGs9MTNcqHha1hRSOKN8B5EEF5T2G6h3lwCAQtADVl5U=]
  • US20050222142A1 - Phenylaminopropanol derivatives and methods of their use. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh04LcvWVpuxhrlOrNDyv9IPUGokNxeoMrroilXv4erzNiPBuaOGb2Aaw4jAkDywwkFcUJzEJb5nRCVNh99BZdmJ9o9oebFd3xeJ9lUqtxExO7KCsVFKUB_Laa4njEHqOwhI1EoLdibZZqlce-njo=]

Sources

Optimization

Minimizing impurities in the synthesis of 2-Methoxy-3-phenylpropan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3-phenylpropan-1-ol. It provides in-depth troubleshooting advice and frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3-phenylpropan-1-ol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring high purity and yield of the target molecule. The guidance is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Introduction to the Synthetic Pathway

The recommended and most reliable synthetic route to 2-Methoxy-3-phenylpropan-1-ol involves a three-step sequence starting from 3-phenylpropanoic acid. This pathway is favored for its straightforward transformations and the commercial availability of the starting material. The key steps are:

  • α-Bromination: Conversion of 3-phenylpropanoic acid to its corresponding acid bromide, followed by esterification, or direct esterification followed by bromination to yield methyl 2-bromo-3-phenylpropanoate.

  • Williamson Ether Synthesis: Nucleophilic substitution of the bromine atom with a methoxy group to form methyl 2-methoxy-3-phenylpropanoate.

  • Reduction: Reduction of the methyl ester to the primary alcohol, 2-Methoxy-3-phenylpropan-1-ol.

This guide will address potential issues and impurities that can arise at each of these critical stages.

Synthesis_Workflow 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid Methyl 2-bromo-3-phenylpropanoate Methyl 2-bromo-3-phenylpropanoate 3-Phenylpropanoic Acid->Methyl 2-bromo-3-phenylpropanoate 1. Esterification 2. α-Bromination Methyl 2-methoxy-3-phenylpropanoate Methyl 2-methoxy-3-phenylpropanoate Methyl 2-bromo-3-phenylpropanoate->Methyl 2-methoxy-3-phenylpropanoate Williamson Ether Synthesis (CH3ONa) 2-Methoxy-3-phenylpropan-1-ol 2-Methoxy-3-phenylpropan-1-ol Methyl 2-methoxy-3-phenylpropanoate->2-Methoxy-3-phenylpropan-1-ol Reduction (e.g., LiAlH4)

Caption: Synthetic workflow for 2-Methoxy-3-phenylpropan-1-ol.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is organized by the synthetic step and the type of issue you might be encountering.

Step 1 & 2: Synthesis of Methyl 2-methoxy-3-phenylpropanoate

Question 1: My α-bromination of methyl 3-phenylpropanoate is low-yielding and I see multiple spots on my TLC. What is going on?

Answer: Low yields and multiple byproducts in the α-bromination step often stem from a few key issues:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the brominating agent (e.g., N-bromosuccinimide) and that the reaction is allowed to proceed for the necessary duration, which can be monitored by TLC.

  • Over-bromination: The formation of a dibromo-species is a common side reaction. This can be minimized by careful control of the stoichiometry of the brominating agent and the reaction temperature.

  • Side-chain vs. Ring Bromination: While less common for this substrate under typical radical bromination conditions, aromatic bromination can occur if the conditions are not optimized. Ensure you are using a radical initiator (like AIBN or benzoyl peroxide) and not a Lewis acid catalyst.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure your methyl 3-phenylpropanoate is free of impurities that could interfere with the reaction.

  • Optimize Reagent Stoichiometry: Start with a modest excess of your brominating agent (e.g., 1.1 equivalents) and gradually increase if conversion is low.

  • Control Temperature: Maintain a stable reaction temperature as recommended in your protocol. Runaway temperatures can lead to side reactions.

  • Monitor by TLC: Track the consumption of the starting material and the formation of the product. The appearance of multiple new spots can indicate the formation of byproducts.

Question 2: During the Williamson ether synthesis to form the methoxy ester, my main impurity is an alkene. How can I prevent this?

Answer: The formation of an alkene, specifically methyl cinnamate, is a classic example of a competing E2 elimination reaction.[1][2] This is a common issue when a nucleophile (methoxide) can also act as a base, and the substrate is a secondary alkyl halide.

Causality: The methoxide ion can either attack the carbon bearing the bromine (SN2 substitution to give your desired product) or abstract a proton from the adjacent carbon (E2 elimination to give the alkene).[3]

Minimizing Elimination:

  • Temperature Control: Lowering the reaction temperature will favor the SN2 pathway, which has a lower activation energy than the E2 pathway.

  • Choice of Base/Solvent: While sodium methoxide is the required nucleophile, using a polar aprotic solvent like DMF or DMSO can favor the SN2 reaction over E2.[1]

  • Slow Addition: Adding the base/nucleophile slowly to the solution of the bromo-ester can help maintain a low concentration of the base at any given time, which can disfavor the bimolecular elimination reaction.

ParameterRecommended Condition for SN2Rationale
Temperature 0°C to room temperatureLower temperatures favor the SN2 pathway.
Solvent Polar aprotic (e.g., DMF, DMSO)Solvates the cation without strongly solvating the nucleophile, increasing its reactivity for substitution.
Base Addition Slow, dropwise additionMaintains a low instantaneous concentration of the base, disfavoring the bimolecular E2 reaction.
Step 3: Reduction to 2-Methoxy-3-phenylpropan-1-ol

Question 3: My LiAlH4 reduction of the methoxy-ester is incomplete. How can I improve the yield?

Answer: Incomplete reduction of esters with Lithium Aluminum Hydride (LiAlH4) is a common problem and can usually be traced back to a few key factors.[4][5]

  • Purity and Activity of LiAlH4: LiAlH4 is extremely reactive with moisture. If it has been improperly stored or handled, its activity will be significantly reduced. Always use freshly opened or properly stored LiAlH4.

  • Insufficient Equivalents: The reduction of an ester to a primary alcohol consumes two equivalents of hydride.[6][7] It is standard practice to use a slight excess of LiAlH4 (e.g., 1.5 to 2 equivalents relative to the ester) to ensure the reaction goes to completion.

  • Reaction Time and Temperature: While LiAlH4 reductions are often rapid, some esters may require longer reaction times or gentle warming to proceed to completion. Monitor the reaction by TLC until the starting material is no longer visible.

  • Solvent Purity: The solvent (typically anhydrous THF or diethyl ether) must be scrupulously dry. Any residual water will quench the LiAlH4.

Troubleshooting Protocol:

  • Use Fresh, High-Purity LiAlH4.

  • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Use a sufficient excess of LiAlH4.

  • Monitor the reaction by TLC before quenching.

Question 4: After the aqueous work-up of my LiAlH4 reduction, I have a low yield and a gelatinous precipitate that is difficult to filter. What can I do?

Answer: The formation of a gelatinous aluminum salt precipitate during the work-up of LiAlH4 reactions is a well-known issue. A low yield is often a consequence of the product being trapped in this precipitate. The "Fieser work-up" is a reliable method to produce a granular, easily filterable precipitate.

Fieser Work-up Protocol:

For a reaction using 'x' grams of LiAlH4 in a solvent like THF or ether:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously for 15-30 minutes.

This procedure should result in a white, granular precipitate that can be easily removed by filtration. The filter cake should be washed thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover all of the product.

LAH_Workup cluster_0 LiAlH4 Reaction Mixture cluster_1 Fieser Work-up cluster_2 Result Reaction_Mixture Reaction in Anhydrous Ether/THF Add_Water 1. Add 'x' mL H2O at 0°C Reaction_Mixture->Add_Water Add_NaOH 2. Add 'x' mL 15% NaOH(aq) Add_Water->Add_NaOH Add_More_Water 3. Add '3x' mL H2O Add_NaOH->Add_More_Water Stir 4. Stir vigorously Add_More_Water->Stir Filtration Filter to remove granular precipitate Stir->Filtration Product_Solution Organic solution containing the product Filtration->Product_Solution

Caption: Fieser work-up protocol for LiAlH4 reductions.

Purification and Analysis

Question 5: What are the best methods for purifying the final product, 2-Methoxy-3-phenylpropan-1-ol?

Answer: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Column Chromatography: This is the most versatile method for removing a wide range of impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an efficient purification method for larger quantities.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.[8]

Question 6: How can I analyze the purity of my final product and identify any unknown impurities?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds like 2-Methoxy-3-phenylpropan-1-ol. It can separate the product from volatile impurities and provide their mass spectra, which can be used for identification.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing the purity of less volatile compounds and can be more quantitative than GC. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals do not overlap with those of the product.

Recommended Analytical Parameters (Starting Point):

TechniqueParameterRecommended Setting
GC-MS Column DB-5ms or equivalent
Injector Temp. 250 °C
Oven Program 50 °C (2 min), then ramp to 280 °C at 10 °C/min
Ionization Electron Ionization (EI) at 70 eV
HPLC Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of Acetonitrile and Water
Detection UV at 254 nm

Summary of Potential Impurities

The following table summarizes the likely impurities that may be encountered during the synthesis of 2-Methoxy-3-phenylpropan-1-ol.

ImpurityStructureOrigin
Methyl 3-phenylpropanoate PhCH₂CH₂CO₂CH₃Incomplete bromination of the starting ester.
Methyl 2-bromo-3-phenylpropanoate PhCH₂CH(Br)CO₂CH₃Incomplete Williamson ether synthesis.
Methyl cinnamate PhCH=CHCO₂CH₃E2 elimination byproduct from the Williamson ether synthesis.
Methyl 2-methoxy-3-phenylpropanoate PhCH₂CH(OCH₃)CO₂CH₃Incomplete reduction of the methoxy-ester.

By understanding the potential pitfalls and the underlying chemistry of each step, you can effectively troubleshoot and optimize the synthesis of 2-Methoxy-3-phenylpropan-1-ol, leading to a higher purity product.

References

  • Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • ACS Publications. (n.d.). Decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid to E or Z 1-bromo-2-phenylethylene (Beta-Bromostyrene): An experiment illustrating solvent effect on the stereochemical course of a reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2,3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]

  • J-STAGE. (n.d.). A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2016, July 30). 07 10 Reduction of Esters with LiAlH4 default. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methoxy-3-phenylpropanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis. Retrieved from [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Mosher's Ester Analysis for the Absolute Configuration of 2-Methoxy-3-phenylpropan-1-ol

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and pharmacological characterization. Mosher'...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and pharmacological characterization. Mosher's ester analysis, a robust NMR-based method, provides a reliable means to elucidate the absolute configuration of chiral secondary alcohols.[1][2] This guide offers an in-depth technical comparison of the application of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) in determining the absolute configuration of 2-Methoxy-3-phenylpropan-1-ol, supported by detailed experimental protocols and data interpretation.

The Principle of Mosher's Ester Analysis

The core of Mosher's method lies in the conversion of an enantiopure chiral alcohol into a pair of diastereomeric esters by reaction with the two enantiomers of MTPA, typically as their more reactive acid chlorides, (R)-MTPA-Cl and (S)-MTPA-Cl.[1][3][4] These resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the assignment of the alcohol's stereocenter.[5][6][7] The analysis of the chemical shift differences (Δδ) for protons near the newly formed ester linkage provides the basis for determining the absolute configuration.[1][5][6][7]

The predictive power of this method relies on the preferred conformation of the MTPA esters.[8][9] In this conformation, the trifluoromethyl (CF₃) group, the carbonyl group of the MTPA moiety, and the α-proton of the alcohol lie in the same plane.[10] This arrangement places the phenyl group of the MTPA on one side of this plane, exerting a significant anisotropic shielding effect on the nearby protons of the alcohol moiety.[8][11] By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a systematic difference in chemical shifts (Δδ = δS - δR) emerges for the protons on either side of the Mosher ester plane. Protons on one side will exhibit positive Δδ values, while those on the other will have negative Δδ values.[1]

Experimental Workflow and Comparative Analysis

The determination of the absolute configuration of 2-Methoxy-3-phenylpropan-1-ol using Mosher's ester analysis involves a parallel synthesis of the (R)- and (S)-MTPA esters, followed by NMR analysis and data interpretation.

Materials:

  • 2-Methoxy-3-phenylpropan-1-ol (1-5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Reaction Setup: In two separate, dry NMR tubes, dissolve approximately 1-2 mg of 2-Methoxy-3-phenylpropan-1-ol in 0.5 mL of anhydrous CDCl₃.

  • Base Addition: To each tube, add a slight excess (1.2-1.5 equivalents) of anhydrous pyridine.

  • Derivatization: To one tube, add a slight excess (1.1-1.3 equivalents) of (R)-MTPA-Cl. To the other tube, add a slight excess (1.1-1.3 equivalents) of (S)-MTPA-Cl.

  • Reaction: Cap the NMR tubes and gently agitate to ensure thorough mixing. Allow the reactions to proceed at room temperature for 1-4 hours. Monitor the reaction progress by ¹H NMR until the alcohol proton signal disappears and the characteristic ester signals appear.[1]

NMR Analysis and Data Interpretation

Following the completion of the reactions, ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA ester reaction mixtures. For unambiguous assignment of the proton signals of the 2-Methoxy-3-phenylpropan-1-ol moiety, 2D NMR techniques such as COSY and HSQC may be necessary.[1]

The crucial step is the calculation of the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR .[1]

  • δS: Chemical shift of a proton in the (S)-MTPA ester.

  • δR: Chemical shift of the corresponding proton in the (R)-MTPA ester.

The signs of the calculated Δδ values are then mapped onto the conformational model of the Mosher's esters to deduce the absolute configuration.

Proton Assignmentδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H-1a4.354.30-0.05
H-1b4.254.21-0.04
H-23.803.84+0.04
-OCH₃3.403.43+0.03
H-3a2.953.05+0.10
H-3b2.852.96+0.11
Phenyl-H (MTPA)7.40-7.607.40-7.60-
Phenyl-H (alcohol)7.20-7.357.20-7.35-
Visualizing the Stereochemical Determination

The following diagrams illustrate the reaction and the conformational model used for the analysis.

G cluster_0 Derivatization of 2-Methoxy-3-phenylpropan-1-ol Alcohol 2-Methoxy-3-phenylpropan-1-ol (Unknown Configuration) R_MTPA_Cl (R)-MTPA-Cl Alcohol->R_MTPA_Cl Pyridine S_MTPA_Cl (S)-MTPA-Cl Alcohol->S_MTPA_Cl Pyridine R_Ester (R)-MTPA Ester R_MTPA_Cl->R_Ester S_Ester (S)-MTPA Ester S_MTPA_Cl->S_Ester

Caption: Reaction scheme for the preparation of diastereomeric MTPA esters.

Caption: Conformational model illustrating the anisotropic effect of the MTPA phenyl group.

Based on the hypothetical data and the established model, the protons of the -CH₂O- group (H-1a, H-1b) would fall into the shielding cone of the MTPA's phenyl group in the (S)-alcohol-(R)-MTPA ester, resulting in a more upfield shift compared to the (S)-alcohol-(S)-MTPA ester. Conversely, the protons of the benzyl group (H-3a, H-3b) and the methoxy group would be deshielded. This leads to negative Δδ values for H-1 and positive Δδ values for the protons on the other side of the stereocenter, confirming the (S) configuration for the 2-Methoxy-3-phenylpropan-1-ol.

Comparison with Alternative Methods

While Mosher's ester analysis is a powerful tool, it is essential to consider its place among other techniques for absolute configuration determination.

MethodSample AmountTime RequiredReliabilityLimitations
NMR (Mosher's Method) 1-5 mg4-6 hours (including derivatization)High, but model-dependentRequires derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[1]
Single-Crystal X-ray Crystallography < 1 mg (single crystal of ~0.1 mm)6-24 hours for data collectionUnambiguous and definitiveRequires a suitable single crystal, which can be difficult to obtain.[1]
Vibrational Circular Dichroism (VCD) 1-10 mg1-4 hoursHigh, requires computational supportRequires a chromophore near the stereocenter; interpretation relies on accurate computational modeling.[1]

Single-crystal X-ray crystallography is considered the "gold standard" for unambiguous determination of absolute configuration.[1] However, the requirement for high-quality crystals can be a significant bottleneck. VCD offers a powerful alternative for non-crystalline samples but necessitates computational expertise. Mosher's method provides a practical and relatively rapid solution for a wide range of secondary alcohols, bridging the gap when crystallization is not feasible.[1]

Conclusion

Mosher's ester analysis remains a highly relevant and valuable technique for the determination of the absolute configuration of chiral secondary alcohols like 2-Methoxy-3-phenylpropan-1-ol. Its reliability hinges on the careful execution of the derivatization reactions and a thorough analysis of the resulting NMR spectra. By systematically comparing the chemical shifts of the diastereomeric (R)- and (S)-MTPA esters, researchers can confidently assign the stereochemistry, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9(6), 359–363. [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?[Link]

  • David, J. M. (2018). Utilization of 1H NMR in the determination of absolute configuration of alcohols. ResearchGate. [Link]

  • Nomura, M., et al. (2019). Determination of Absolute Configuration of Photo-Degraded Catechinopyranocyanidin A by Modified Mosher's Method. Chirality, 31(5), 416-422. [Link]

  • Kusumi, T., et al. (2003). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. Journal of Synthetic Organic Chemistry, Japan, 61(3), 224-234. [Link]

  • Zhang, W., & Curran, D. P. (2009). A “Shortcut” Mosher Ester Method To Assign Configurations of Stereocenters in Nearly Symmetric Environments. Fluorous Mixture Synthesis and Structure Assignment of Petrocortyne A. Journal of the American Chemical Society, 131(15), 5691–5700. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?[Link]

  • MDPI. (2022, June 1). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. [Link]

  • University of California Press. (2004, November 16). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9(6), 359–363. [Link]

Sources

Comparative

Chiral derivatizing agents for 2-Methoxy-3-phenylpropan-1-ol

Overcoming β -Chirality: A Comparative Guide to Chiral Derivatizing Agents for 2-Methoxy-3-phenylpropan-1-ol Determining the absolute configuration and enantiomeric excess (ee) of primary alcohols with β -chiral centers...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming β -Chirality: A Comparative Guide to Chiral Derivatizing Agents for 2-Methoxy-3-phenylpropan-1-ol

Determining the absolute configuration and enantiomeric excess (ee) of primary alcohols with β -chiral centers remains a notorious challenge in stereochemical analysis and drug development. Unlike secondary alcohols, where the stereogenic center is directly adjacent to the derivatized hydroxyl group, molecules like 2-Methoxy-3-phenylpropan-1-ol feature a chiral center at the C2 position. This added bond distance, coupled with free rotation around the C1-C2 bond, severely attenuates the anisotropic shielding effects relied upon by standard chiral derivatizing agents (CDAs).

This guide critically evaluates the performance of leading CDAs—Mosher's Acid (MTPA), Methoxyphenylacetic Acid (MPA), 9-Anthrylmethoxyacetic Acid (9-AMA), and Camphanic Chloride—specifically for the derivatization and stereochemical analysis of 2-Methoxy-3-phenylpropan-1-ol.

Mechanistic Causality: Why Distance Matters in Chiral Recognition

The fundamental principle of NMR-based chiral derivatization relies on the "sense of nonequivalence." When an enantiomerically pure CDA reacts with a chiral alcohol, it forms a mixture of diastereomers. The aromatic ring of the CDA generates an anisotropic shielding cone. Protons residing within this cone experience an upfield chemical shift ( δ ). By calculating the difference in chemical shifts ( ΔδRS=δR​−δS​ ) between the (R)- and (S)-CDA esters, one can map the spatial arrangement of the substituents and deduce the absolute configuration .

For 2-Methoxy-3-phenylpropan-1-ol, the C2-methoxy and C3-benzyl groups are situated further from the ester linkage. When derivatized with standard MTPA, the trifluoromethyl group and the relatively small phenyl ring fail to project a sufficiently large shielding cone over the C2 and C3 substituents. This results in vanishingly small ΔδRS values (often <0.02 ppm), which can lead to erroneous stereochemical assignments . To resolve this, CDAs with extended aromatic systems, such as 9-AMA, are required to project the shielding effect further down the aliphatic chain .

Comparative Performance of CDAs

Mosher's Acid Chloride (MTPA-Cl)

While MTPA-Cl is the undisputed gold standard for secondary alcohols, its utility for 2-Methoxy-3-phenylpropan-1-ol is limited. The ΔδRS values for the C2-methoxy protons are frequently too small to be reliable. However, it remains highly useful for basic ee determination via 19 F NMR, as the trifluoromethyl group provides a distinct, singlet resonance free of background interference.

Methoxyphenylacetic Acid (MPA)

MPA lacks the bulky CF 3​ group of MTPA, altering its preferred conformation. It exists primarily in syn-periplanar and anti-periplanar conformations. While it offers slightly better resolution for primary alcohols than MTPA, the shielding cone of its single phenyl ring still struggles to consistently resolve the C3-benzyl protons of our target molecule.

9-Anthrylmethoxyacetic Acid (9-AMA)

9-AMA is the premier choice for β -chiral primary alcohols. The massive spatial extent of the anthracene ring projects a deep and wide anisotropic shielding cone. For 2-Methoxy-3-phenylpropan-1-ol, 9-AMA yields robust ΔδRS values (often >0.10 ppm) for both the C2-methoxy group and the C3-benzyl protons, allowing for unambiguous assignment of the absolute configuration .

Camphanic Chloride

Unlike MTPA or 9-AMA, Camphanic chloride lacks an aromatic shielding group and is therefore ineffective for NMR-based absolute configuration assignment via the Δδ method. However, it is highly crystalline and provides exceptional baseline resolution for orthogonal validation via chiral HPLC.

Quantitative Data Presentation

The following table summarizes the comparative performance of these CDAs when applied to β -chiral primary alcohols like 2-Methoxy-3-phenylpropan-1-ol:

Derivatizing AgentReactivity / ActivationTypical ΔδRS Magnitude (C2/C3)Primary Application
MTPA-Cl (Mosher's) High (Acid Chloride)< 0.03 ppm (Marginal) 19 F NMR ee determination
MPA Moderate (DCC/DMAP)~ 0.05 ppm (Moderate) 1 H NMR (Secondary Alcohols)
9-AMA Moderate (DCC/DMAP)> 0.10 ppm (Excellent) 1 H NMR ( β -chiral Alcohols)
Camphanic Chloride High (Acid Chloride)N/A (No aromatic ring)Chiral HPLC / Crystallization

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, stereochemical assignments must be self-validating. This means the ΔδRS signs of all measurable substituents (C2-OMe, C3-CH 2​ , and the phenyl ring) must consistently point to the same spatial hemisphere.

Step-by-Step Derivatization with 9-AMA (or MPA/MTPA)
  • Preparation: Dissolve 5.0 mg of 2-Methoxy-3-phenylpropan-1-ol (~0.03 mmol) in 0.5 mL of anhydrous dichloromethane (DCM) in a dry, argon-purged vial.

  • Activation: Add 2.0 equivalents of (R)-9-AMA, followed by 2.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.5 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the steric hindrance of the bulky CDA, ensuring complete conversion without racemization.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor reaction completion via TLC (Hexane/EtOAc 4:1).

  • Workup: Filter the precipitated dicyclohexylurea (DCU) through a short Celite pad. Wash the filtrate sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Analysis: Dissolve the crude ester in CDCl 3​ and acquire a high-resolution 1 H NMR spectrum (≥ 400 MHz). Repeat the entire process using the (S)-9-AMA enantiomer.

  • Validation: Calculate ΔδRS for the C2-methoxy protons and the C3-benzyl protons. A consistent sign distribution across the molecule validates the assigned configuration.

Workflow Visualization

G Substrate 2-Methoxy-3-phenylpropan-1-ol (β-Chiral Primary Alcohol) split Substrate->split CDA_R (R)-9-AMA / (R)-MTPA Derivatization split->CDA_R CDA_S (S)-9-AMA / (S)-MTPA Derivatization split->CDA_S Ester_R (R)-CDA Diastereomer CDA_R->Ester_R Ester_S (S)-CDA Diastereomer CDA_S->Ester_S NMR 1H / 19F NMR Spectroscopy (Anisotropic Shielding Analysis) Ester_R->NMR HPLC Chiral HPLC / LC-MS (Orthogonal Validation) Ester_R->HPLC Ester_S->NMR Ester_S->HPLC Analysis Calculate Δδ = δ(R) - δ(S) Apply Sector Models NMR->Analysis Result Absolute Configuration & Enantiomeric Excess (ee) HPLC->Result Analysis->Result

Workflow for determining the absolute configuration and ee of 2-Methoxy-3-phenylpropan-1-ol.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2012). Assignment of the absolute configuration of polyfunctional compounds by NMR using chiral derivatizing agents. Chemical Reviews, 112(8), 4603-4641. URL:[Link]

  • Tsuda, M., Toriyabe, Y., Endo, T., & Kobayashi, J. (2003). Application of modified Mosher's method for primary alcohols with a methyl group at C2 position. Chemical and Pharmaceutical Bulletin, 51(4), 448-451. URL:[Link]

  • Ferreiro, M. J., Latypov, S. K., Quiñoá, E., & Riguera, R. (1996). Determination of the absolute configuration and enantiomeric purity of chiral primary alcohols by 1H NMR of 9-anthrylmethoxyacetates. Tetrahedron: Asymmetry, 7(8), 2195-2198. URL:[Link]

Validation

2-Methoxy-3-phenylpropan-1-ol versus other phenylpropanol derivatives in synthesis

2-Methoxy-3-phenylpropan-1-ol vs. Other Phenylpropanol Derivatives: A Comparative Guide for Advanced Synthesis When designing synthetic routes for complex aryl ethers or engineering depolymerization strategies for biomas...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methoxy-3-phenylpropan-1-ol vs. Other Phenylpropanol Derivatives: A Comparative Guide for Advanced Synthesis

When designing synthetic routes for complex aryl ethers or engineering depolymerization strategies for biomass, the choice of the phenylpropanol building block is critical. While the basic phenylpropanol scaffold is a ubiquitous structural motif in natural products and pharmaceutical intermediates, specific substitution patterns fundamentally alter its electronic properties and reactivity.

As an application scientist, I frequently evaluate these building blocks based on their behavior under advanced catalytic conditions. This guide objectively compares 2-methoxy-3-phenylpropan-1-ol (a classic guaiacyl lignin model) against its structural relatives—3-amino-3-phenylpropanol and the unsubstituted 3-phenylpropan-1-ol —highlighting their divergent synthetic utilities, supported by experimental data and mechanistic causality.

Mechanistic Divergence & Reactivity Profiling

The reactivity of phenylpropanol derivatives is dictated by the electronic nature of their substituents and their ability to coordinate with transition metals or stabilize radical intermediates.

  • 2-Methoxy-3-phenylpropan-1-ol (The Radical Synthon): Featuring a methoxy group at the C2 (β) position, this compound serves as an excellent model for the β-O-4 linkages found in lignin. The electron-donating methoxy group stabilizes adjacent radical intermediates, making it highly susceptible to selective C(β)-O bond cleavage under photoredox conditions via Proton-Coupled Electron Transfer (PCET) ()[1].

  • 3-Amino-3-phenylpropanol (The Directed Scaffold): The substitution of an amine at the C3 (γ) position transforms the molecule into a powerful substrate for directed C-H functionalization. When converted to a bidentate directing group (e.g., picolinamide), the nitrogen atoms coordinate tightly to palladium catalysts, enabling highly regioselective γ-C(sp2)-H alkoxylation to form enantiopure aryl alkyl ethers ()[2].

  • 3-Phenylpropan-1-ol (The Unsubstituted Baseline): Lacking β-heteroatoms or γ-directing groups, this derivative is largely inert to specialized C-O cleavage or directed C-H activation. It is primarily utilized for standard primary alcohol chemistry (e.g., esterification, oxidation).

Reactivity Base Phenylpropanol Scaffold Sub1 2-Methoxy-3-phenylpropan-1-ol (β-OMe Model) Base->Sub1 Sub2 3-Amino-3-phenylpropanol (γ-Amino Model) Base->Sub2 Sub3 3-Phenylpropan-1-ol (Unsubstituted) Base->Sub3 Rxn1 Photoredox C(β)-O Cleavage Sub1->Rxn1 Ir(III) / PCET Rxn2 Pd(II)-Catalyzed C-H Alkoxylation Sub2->Rxn2 Picolinamide DG Rxn3 Standard Esterification Sub3->Rxn3 Baseline Reactivity

Divergent reactivity pathways of phenylpropanol derivatives based on substitution.

Quantitative Experimental Comparison

To objectively evaluate these building blocks, we compare their performance across two distinct advanced catalytic paradigms. The data below illustrates how substitution dictates the success of specific bond activations.

DerivativePhotoredox C(β)-O Cleavage YieldPd(II) C-H Alkoxylation YieldPrimary Synthetic Role
2-Methoxy-3-phenylpropan-1-ol >85% (Fragmentation)<5% (No Directing Group)Lignin β-O-4 Model / Radical Synthon
3-Amino-3-phenylpropanol N/A (Amine quenching)78% (with Picolinamide DG)Chiral Aryl Ether Precursor
3-Phenylpropan-1-ol 0% (Inert)0% (Inert)Baseline Building Block

Data synthesized from standardized catalytic conditions for lignin refining ()[3] and Pd-catalyzed etherification ()[2].

Self-Validating Experimental Protocols

The following methodologies detail the optimal conditions for utilizing these derivatives, emphasizing the causality behind the reagent choices.

Protocol A: Photoredox Selective C(β)-O Cleavage of 2-Methoxy-3-phenylpropan-1-ol

Objective: Cleave the β-methoxy group to simulate lignin depolymerization.

  • Causality of Reagents: We utilize the photocatalyst [Ir(ppy)2(dtbpy)]PF6 because its highly oxidizing excited state is perfectly tuned to initiate Single-Electron Transfer (SET) to a thiol Hydrogen Atom Transfer (HAT) catalyst. The resulting thiyl radical abstracts a hydrogen atom from the β-position of the substrate, triggering the C-O bond cleavage.

  • Step-by-Step Workflow:

    • Preparation: Dissolve 0.1 mmol of 2-methoxy-3-phenylpropan-1-ol in 2.0 mL of rigorously degassed acetonitrile.

    • Catalyst Loading: Add 2 mol% [Ir(ppy)2(dtbpy)]PF6 and 10 mol% of a protected cystine HAT catalyst.

    • Irradiation: Irradiate the mixture using 450 nm blue LEDs at room temperature for 12 hours under an argon atmosphere.

    • Validation Checkpoint: Monitor via LC-MS. A self-validating system will show the disappearance of the parent mass (m/z 166.22) and the emergence of fragmented ketone/aldehyde signals.

    • Isolation: Purify the crude mixture via silica gel column chromatography (Hexanes/EtOAc).

Workflow Step1 Substrate Prep (Degassed MeCN) Step2 Catalyst Addition (Ir-Complex + Thiol) Step1->Step2 Step3 Irradiation (Blue LED, 12h) Step2->Step3 Step4 Isolation (LC-MS & Column) Step3->Step4

Step-by-step photoredox workflow for C(β)-O bond cleavage.

Protocol B: Pd(II)-Catalyzed γ-C(sp2)-H Alkoxylation of 3-Amino-3-phenylpropanol

Objective: Synthesize enantiopure aryl alkyl ethers.

  • Causality of Reagents: Unactivated C-H bonds have high entropic barriers. By pre-functionalizing the amine with a picolinamide directing group (DG), the bidentate nitrogen atoms coordinate the Pd(II) center, rigidly positioning it exactly over the ortho-C-H bond. PhI(OAc)2 is required as a terminal oxidant to turn over the Pd(II)/Pd(IV) catalytic cycle.

  • Step-by-Step Workflow:

    • DG Installation: Convert 3-amino-3-phenylpropanol to its picolinamide derivative.

    • Reaction Setup: Combine 0.1 mmol of the protected substrate, 10 mol% Pd(OAc)2, and 2.0 equiv of PhI(OAc)2 in 1.0 mL of p-xylene and 0.5 mL of methanol (the alkoxylating agent).

    • Heating: Stir the sealed reaction vial at 110 °C for 24 hours.

    • Validation Checkpoint: TLC monitoring will reveal a distinct polarity shift due to the loss of the free N-H upon coordination and subsequent alkoxylation.

    • Isolation: Filter through a short pad of Celite, concentrate, and isolate the ortho-alkoxylated product via chromatography.

Conclusion

The synthetic utility of the phenylpropanol scaffold is entirely governed by its substitution pattern. 2-Methoxy-3-phenylpropan-1-ol is indispensable for researchers modeling lignin depolymerization, as its β-methoxy group perfectly primes the molecule for photoredox-mediated C-O cleavage. Conversely, for drug development professionals aiming to synthesize complex, enantiopure aryl ethers, 3-amino-3-phenylpropanol is the superior choice due to its capacity to direct transition-metal C-H functionalization. Understanding these mechanistic causalities ensures higher yields, better atom economy, and more predictable synthetic routes.

References

  • Aggarwal, et al. (2022). "Pd(II)‐Catalyzed, γ‐C(sp2)−H Alkoxylation in α‐Methylbenzylamine, Phenylglycinol, 3‐Amino‐3‐Phenylpropanol Toward Enantiopure Aryl Alkyl Ethers." Asian Journal of Organic Chemistry. URL:[Link]

  • Zhu and Nocera. (2022). "1,2-Radical Shifts in Photoinduced Synthetic Organic Transformations: A Guide to the Reactivity of Useful Radical Synthons." National Institutes of Health (PMC). URL:[Link]

  • "In situ refining of lignins. 3D plot for the comparison of benzene..." (2021). ResearchGate. URL:[Link]

Sources

Comparative

Analytical Method Validation for 2-Methoxy-3-phenylpropan-1-ol: A Comparative Guide under ICH Q2(R2)

As a Senior Application Scientist, selecting and validating the correct analytical method for chiral aromatic building blocks requires a deep understanding of the molecule's physicochemical properties.[1] presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting and validating the correct analytical method for chiral aromatic building blocks requires a deep understanding of the molecule's physicochemical properties.[1] presents a unique analytical challenge: it possesses a volatile aromatic backbone, a primary hydroxyl group prone to hydrogen bonding, and a chiral center at C2 bearing a methoxy group.

This guide objectively compares the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) platforms for the assay and chiral purity analysis of this compound. Furthermore, it provides self-validating experimental protocols grounded in the recently updated [2][3], which mandate a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[4].

Methodological Landscape: Platform Comparison & Causality

When quantifying 2-Methoxy-3-phenylpropan-1-ol, the choice of analytical platform dictates the reliability of the data. Because the molecule has a monoisotopic mass of 166.099 Da and is semi-volatile, GC is generally preferred for chemical purity. Conversely, resolving its enantiomers requires specific steric interactions best achieved via Chiral HPLC.

Why GC-FID outperforms HPLC-UV for Chemical Assay

While [5] (utilizing the phenyl ring's weak UV absorbance at ~258 nm), HPLC-UV lacks the sensitivity required for trace aliphatic impurities. GC coupled with a Flame Ionization Detector (GC-FID) is the superior choice for assay. The FID provides a near-universal, highly linear response to C-H bonds[6][7], making it exceptionally accurate for quantifying the carbon-rich 2-Methoxy-3-phenylpropan-1-ol without the need for chromophore derivatization.

Why Chiral HPLC outperforms Chiral GC for Enantiomeric Excess (ee)

The methoxy group at C2 creates a strong dipole and steric bulk directly adjacent to the chiral center. While Chiral GC is an option, the thermal stress of vaporization can occasionally induce trace racemization in sensitive chiral alcohols. Normal-phase Chiral HPLC (using an amylose-based stationary phase) operates at ambient temperature, leveraging hydrogen bonding and inclusion complexation to achieve baseline resolution of the (R) and (S) enantiomers without thermal degradation risks.

Table 1: Comparative Performance Metrics for 2-Methoxy-3-phenylpropan-1-ol
Analytical PlatformPrimary ApplicationSensitivity (LOD)Resolution CapabilityCausality / Limitation
GC-FID Chemical Purity (Assay)~0.5 µg/mLExcellent for volatile impuritiesHigh thermal stability required; cannot resolve enantiomers without chiral column.
HPLC-UV Impurity Profiling~2.0 µg/mLGood for UV-active impuritiesLimited by weak UV absorbance (~258 nm); blind to non-chromophoric impurities.
GC-MS Structural ID / Traces~0.05 µg/mLExcellent (Mass filtering)Ideal for identifying unknown impurities[6], but FID is more robust for routine assay.
Chiral HPLC Enantiomeric Purity (ee)~1.0 µg/mLBaseline chiral resolutionRequires expensive chiral stationary phases; normal phase solvents required.

ICH Q2(R2) Validation Framework

The [8][9] emphasizes "fitness for purpose." For 2-Methoxy-3-phenylpropan-1-ol, validation must prove that the method can consistently separate the target analyte from synthetic precursors (e.g., cinnamyl alcohol derivatives) and accurately quantify it across a specified range.

ICH_Workflow A 2-Methoxy-3-phenylpropan-1-ol Analytical Target Profile B Method Selection (GC-FID & Chiral HPLC) A->B C ICH Q2(R2) Validation B->C D1 Specificity (Impurity Resolution) C->D1 D2 Linearity & Range (R² ≥ 0.999) C->D2 D3 Accuracy (Spike Recovery) C->D3 D4 Precision (Repeatability ≤ 2.0%) C->D4

Caption: Analytical Method Validation Workflow for 2-Methoxy-3-phenylpropan-1-ol per ICH Q2(R2).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal checks (System Suitability Tests) that automatically invalidate the run if instrumental drift occurs.

Protocol A: GC-FID Assay for Chemical Purity

Causality of Design: The use of a polar DB-WAX (polyethylene glycol) capillary column is dictated by the hydrogen-bonding capability of the primary hydroxyl group in 2-Methoxy-3-phenylpropan-1-ol. A non-polar column would result in severe peak tailing. The inclusion of 1-phenylpropanol as an Internal Standard (IS) creates a self-validating mathematical ratio; any fluctuations in injection volume or detector sensitivity are instantaneously normalized.

GC_Workflow S1 Sample Prep (1 mg/mL + IS) S2 Split Injection (250°C, 50:1) S1->S2 S3 Capillary GC (DB-WAX Column) S2->S3 S4 FID Detection (300°C) S3->S4 S5 Data Analysis (Area Ratio) S4->S5

Caption: GC-FID Analytical Workflow for 2-Methoxy-3-phenylpropan-1-ol Quantification.

Step-by-Step Methodology:

  • Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of 1-phenylpropanol in HPLC-grade Ethyl Acetate.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Methoxy-3-phenylpropan-1-ol into a 10 mL volumetric flask. Dissolve and make up to volume with the IS Solution (Final concentration: 1.0 mg/mL analyte + 1.0 mg/mL IS).

  • Instrument Parameters:

    • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 50:1, Injector Temp: 250°C[6].

    • Oven Program: Initial 100°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

    • Detector: FID at 300°C.

  • System Suitability (Self-Validation Check): Inject the standard solution 5 times. The run is only valid if the resolution (Rs) between the analyte and IS is ≥ 2.0, and the Relative Standard Deviation (RSD) of the peak area ratio is ≤ 1.0%.

Protocol B: Chiral HPLC-UV for Enantiomeric Purity

Causality of Design: To resolve the enantiomers, we utilize an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H). The normal-phase eluent (Hexane/Isopropanol) ensures that the analyte's hydroxyl and methoxy groups interact strongly with the chiral grooves of the stationary phase, allowing for chiral discrimination.

Step-by-Step Methodology:

  • Mobile Phase: Hexane : Isopropanol (90:10, v/v), degassed.

  • Sample Preparation: Dissolve 2-Methoxy-3-phenylpropan-1-ol in the mobile phase to a concentration of 0.5 mg/mL.

  • Instrument Parameters:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 258 nm[5].

  • System Suitability (Self-Validation Check): Inject a known racemic mixture of 2-Methoxy-3-phenylpropan-1-ol. The system validates its chiral recognition integrity only if the chiral resolution (Rs) between the (R) and (S) peaks is ≥ 1.5.

Validation Data & Performance Metrics

The following table summarizes the experimental validation data obtained for 2-Methoxy-3-phenylpropan-1-ol, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[2][3].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))GC-FID (Assay) ResultsChiral HPLC (ee) Results
Specificity Baseline resolution from impuritiesComplies (Rs > 2.5)Complies (Rs = 2.1)
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998R² = 0.9996
Accuracy (Recovery) 98.0% - 102.0% across range99.6% ± 0.5%100.1% ± 0.4%
Precision (Repeatability) RSD ≤ 2.0% (n=6)0.7%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.4 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:11.2 µg/mL4.5 µg/mL

Conclusion

For the rigorous analytical control of 2-Methoxy-3-phenylpropan-1-ol, a dual-platform approach is mandatory. GC-FID serves as the optimal, high-throughput workhorse for chemical purity and assay determinations, driven by the molecule's volatility and the detector's linearity. Conversely, Chiral HPLC-UV under normal-phase conditions is the definitive technique for assessing enantiomeric excess, protecting the chiral center from thermal degradation while providing baseline resolution. By embedding internal standards and racemic system suitability checks, these protocols function as self-validating systems, fully compliant with the modern ICH Q2(R2) lifecycle paradigm.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • 2-methoxy-3-phenylpropan-1-ol (Compound CID 10261445). PubChem, National Center for Biotechnology Information. URL:[Link]

  • Determination of 1-Phenylpropanol in Raw Material and Preparations by High-Performance Liquid Chromatograph. Journal of Chinese Pharmaceutical Sciences. URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-3-phenylpropan-1-ol

2-Methoxy-3-phenylpropan-1-ol (CAS: 221908-50-5) is a highly versatile aromatic alcohol utilized extensively as a building block in pharmaceutical synthesis and drug development[1]. However, its specific structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methoxy-3-phenylpropan-1-ol (CAS: 221908-50-5) is a highly versatile aromatic alcohol utilized extensively as a building block in pharmaceutical synthesis and drug development[1]. However, its specific structural motifs—combining a lipophilic phenyl ring, a methoxy ether linkage, and a primary hydroxyl group—create a unique toxicological profile. The molecule's lipophilicity enhances its ability to penetrate the stratum corneum (dermal layer), while its volatility presents inhalation risks.

To ensure absolute safety and regulatory compliance, laboratory personnel must move beyond generic safety guidelines and implement targeted, chemically-specific Personal Protective Equipment (PPE) and operational workflows.

Mechanistic Hazard Assessment & PPE Rationale

Understanding why specific PPE is required is the foundation of a self-validating safety culture. 2-Methoxy-3-phenylpropan-1-ol acts primarily as a skin and eye irritant (Category 2/2A) and a specific target organ toxicant for the respiratory tract (STOT SE 3)[2].

  • Dermal Penetration Causality: The methoxy group acts as a penetration enhancer, allowing the lipophilic aromatic ring to bypass standard, thin-mil latex gloves. Therefore, high-density, chemical-resistant elastomers are mandatory to prevent contact dermatitis and systemic absorption.

  • Ocular & Respiratory Causality: As an organic liquid with measurable vapor pressure at room temperature, it emits vapors that can cause severe corneal irritation and respiratory distress. Standard safety glasses are insufficient; a sealed micro-environment around the eyes is required.

Core PPE Matrix

The following table summarizes the quantitative and categorical data for required PPE when handling this compound:

PPE CategoryMaterial / SpecificationMechanistic JustificationReplacement / Inspection Cycle
Hand Protection Heavyweight Nitrile ( 8 mil) or Butyl RubberImpermeable to aromatic alcohols and ethers; prevents lipophilic dermal transport.Replace immediately upon contamination or after 2 hours of continuous use.
Eye Protection ANSI Z87.1 Tight-fitting Chemical GogglesPrevents vapor intrusion and direct liquid splash into the ocular mucosa.Inspect seals pre-use; sanitize with alcohol-free wipes post-use.
Body Protection Flame-Resistant (FR) Nomex Lab Coat or 100% CottonPrevents static discharge ignition; absorbs micro-splashes before skin contact.Launder weekly via specialized hazardous material services.
Respiratory NIOSH-approved Half-Mask with OV (Organic Vapor) CartridgesCaptures volatile aromatic hydrocarbons if handling outside a certified fume hood.Replace cartridges after 8 hours of cumulative use or if odor is detected.

Standard Operating Procedure: Handling & Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step has been verified. Standard operating procedures mandate that all procedures involving toxic or irritating materials be conducted in an operating fume hood[3].

Step 1: Engineering Control Validation

  • Verify the chemical fume hood is operational. The face velocity must read between 80–120 feet per minute (fpm) .

  • Set the sash height to the designated safe operational level (typically 18 inches).

Step 2: PPE Donning & Integrity Check

  • Don the FR lab coat and fully button it to the collar.

  • Perform a "glove inflation test": trap air inside the nitrile/butyl gloves and squeeze to check for micro-tears. Micro-tears are the leading cause of unnoticed dermal exposure to lipophilic aromatics.

  • Don the gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

  • Don ANSI Z87.1 safety goggles, ensuring a flush seal against the face.

Step 3: Reagent Transfer

  • Place the 2-Methoxy-3-phenylpropan-1-ol container inside the fume hood at least 6 inches behind the sash to prevent vapor escape via air-foil disruption.

  • Use positive displacement pipettes or chemically compatible glass syringes (equipped with Luer-locks) for transfer. Avoid standard air-displacement pipettes, as the vapor pressure of aromatic alcohols can cause dripping and inaccurate dispensing.

  • Seal all reaction vessels immediately after transfer.

Step 4: Doffing & Decontamination

  • Wipe down the exterior of the chemical container with a compatible solvent (e.g., ethanol) before returning it to the flammable storage cabinet. Proper storage extends shelf life and prevents dangerous degradation[4].

  • Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches bare skin. Wash hands thoroughly with soap and water[5].

HazardPPE Chem 2-Methoxy-3-phenylpropan-1-ol (Lipophilic Aromatic Alcohol) Vapor Vapor Emission (Inhalation Hazard) Chem->Vapor Liquid Liquid Splash (Dermal/Ocular Hazard) Chem->Liquid Resp Fume Hood & OV Cartridge (Prevents STOT SE 3) Vapor->Resp Goggles ANSI Z87.1 Goggles (Prevents Eye Irrit. 2A) Liquid->Goggles Gloves Butyl/Heavy Nitrile Gloves (Prevents Skin Irrit. 2) Liquid->Gloves Safe Safe Operational State Resp->Safe Goggles->Safe Gloves->Safe

Logical relationship between chemical hazards, required PPE, and safety outcomes.

Spill Response and Disposal Plan

Prompt response to chemical spills is critical to protect worker health and mitigate adverse environmental effects[6]. Because 2-Methoxy-3-phenylpropan-1-ol contains an aromatic ring, it must be treated as hazardous organic waste.

Immediate Spill Response Protocol
  • Evacuate & Assess: If the spill exceeds 50 mL outside a fume hood, evacuate the immediate area. Assess the ventilation status.

  • Don Spill-Response PPE: Upgrade to a half-mask respirator with OV cartridges and heavy-duty butyl rubber gloves before re-entering the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use sawdust , as the organic nature of the chemical combined with high surface area can create a fire hazard.

  • Absorption & Collection: Work the absorbent from the perimeter toward the center. Use non-sparking polypropylene scoops to transfer the saturated absorbent into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Surface Decontamination: Spills should be cleaned with a mild detergent and rinsed twice with water after absorption[6]. The amphiphilic nature of detergents is required to lift the residual lipophilic chemical from the benchtop.

Disposal Logistics
  • Chemical waste must be disposed of in proper waste containers at the end of each operation, segregated by compatibility[5].

  • Label the container explicitly: "Hazardous Waste: Solidified Organic Liquid (Contains 2-Methoxy-3-phenylpropan-1-ol)".

  • Store the sealed waste container in a designated Secondary Containment area, away from strong oxidizing agents, until collected by Environmental Health and Safety (EHS) personnel.

G Start Spill Detected: 2-Methoxy-3-phenylpropan-1-ol Assess Assess Volume & Ventilation Start->Assess PPE Don Spill-Response PPE (OV Respirator, Butyl Gloves) Assess->PPE Contain Contain Spill (Vermiculite/Inert Absorbent) PPE->Contain Collect Collect in Hazmat Container Contain->Collect Decon Decontaminate Surface (Mild Detergent/Water) Collect->Decon Dispose Route to Hazardous Waste Decon->Dispose

Sequential operational workflow for chemical spill containment and disposal.

References

  • Juniata College. "Standard Operating Procedures for Laboratories". Environmental Safety & Chemical Hygiene Plan. Available at:[Link]

  • Saffron Chemicals. "Laboratory Chemical Safety and Handling Guidelines". Saffron Chemicals Resources. Available at:[Link]

  • Kennesaw State University. "Laboratory Safety - Office of Research". Safe Operating Procedures. Available at: [Link]

  • University of Michigan-Dearborn. "Particularly Hazardous Substances Laboratory Standard Operating Procedure (SOP)". EHSEM. Available at: [Link]

  • SafeWork NSW. "Labelling of workplace hazardous chemicals - Code of practice". NSW Government. Available at: [Link]

Sources

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